physicochemical properties of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline
Advanced Synthetic Profiling and Physicochemical Utility of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline in API Development Executive Summary As a Senior Application Scientist, I approach molecular scaffolds not merely as...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Synthetic Profiling and Physicochemical Utility of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline in API Development
Executive Summary
As a Senior Application Scientist, I approach molecular scaffolds not merely as static structures, but as dynamic, programmable platforms for divergent synthesis. 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline (CAS: 1353636-80-2) exemplifies this paradigm. It is a highly functionalized nitroaromatic building block that serves as a critical intermediate in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), most notably in the development of cyclin-dependent kinase (CDK) inhibitors and TNF modulators[1][2]. This whitepaper deconstructs the physicochemical properties, mechanistic causality, and self-validating synthetic protocols associated with this pivotal compound.
Structural & Physicochemical Profiling
Before deploying any building block in a multi-step synthesis, its fundamental physicochemical properties must be understood. The strategic placement of halogens and the N-isopropyl group dictates both its chemical reactivity during synthesis and its eventual pharmacokinetic behavior in biological systems[3].
Table 1: Physicochemical Properties of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline
Property
Value
Chemical Name
5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline
CAS Number
1353636-80-2
Molecular Formula
C9H10BrFN2O2
Molecular Weight
277.09 g/mol
SMILES String
CC(C)Nc1cc(Br)c(F)cc1=O
Physical State
Solid (Yellow to Orange)
Estimated LogP
~3.8 (Lipophilic)
Hydrogen Bond Donors
1
Hydrogen Bond Acceptors
3
Mechanistic Causality in Scaffold Design
In drug development, no functional group is accidental. Every substituent on this molecule serves a distinct, causal purpose in downstream API synthesis and target binding.
N-Isopropyl Group: Directs the formation of N1-isopropyl substituted benzimidazoles after nitro reduction and cyclization. This bulky, lipophilic group is often critical for occupying specific hydrophobic binding pockets in kinase targets (e.g., CDK4/6) 1[1].
Nitro Group: Serves as a stable precursor that can be chemoselectively reduced to yield a 1,2-diamine, the fundamental prerequisite for synthesizing fused tricyclic benzimidazoles 2[2].
Fluoro Group: Provides an additional handle for late-stage Nucleophilic Aromatic Substitution (SNAr) if required, while also modulating the pKa and metabolic stability of the final API.
Bromo Group: Acts as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to extend the molecular scaffold without interfering with the diamine cyclization.
Fig 1. Logical relationship of substituents to API function and synthetic utility.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the protocols below are designed as self-validating systems . This requires the incorporation of mandatory in-process controls (IPCs) that confirm the success of each transformation before proceeding, thereby mitigating the risk of carrying impurities through the synthetic sequence.
Protocol 1: Regioselective SNAr Synthesis of the Core
Objective: Synthesize 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline from 1-bromo-2,5-difluoro-4-nitrobenzene.
Causality: We utilize THF as a solvent and K2CO3 as a mild base. The strong electron-withdrawing nature of the nitro group selectively activates the ortho-fluorine for nucleophilic attack by isopropylamine. K2CO3 acts as an acid scavenger for the generated HF, preventing the protonation of isopropylamine and driving the reaction to completion without inducing side reactions 4[4].
Step-by-Step Methodology:
Reaction Setup: To a suspension of 1-bromo-2,5-difluoro-4-nitrobenzene (1.0 eq, 4.2 mmol) in anhydrous THF (10 mL), add K2CO3 (1.0 eq, 4.2 mmol) and isopropylamine (1.0 eq, 4.2 mmol)[4].
Execution: Stir the heterogeneous mixture at ambient temperature (20-25 °C) for 16 hours.
Self-Validation (IPC): Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation criteria: Complete consumption of the starting material (m/z 237/239) and the exclusive formation of the desired product mass (m/z 277/279)[4].
Workup: Dilute the reaction solution with H2O (30 mL) and extract with EtOAc (3 x 15 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (SiO2, 0-30% EtOAc/heptanes) to yield the product as a yellow solid.
Protocol 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to a primary amine, forming a 1,2-diamine intermediate for subsequent cyclization.
Causality: We must avoid hydrodehalogenation of the bromo group. Therefore, standard Pd/C with H2 is strictly contraindicated. Instead, we employ SnCl2, which provides chemoselective reduction of the nitro group while leaving the aryl bromide entirely intact 5[5].
Execution: Heat the reaction mixture to 80 °C for 3 hours[5].
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). Validation criteria: Complete disappearance of the bright yellow starting material spot and the appearance of a highly polar, UV-active baseline spot corresponding to the diamine.
Workup: Cool to room temperature, adjust the pH to 8-9 using saturated aqueous NaHCO3 (Caution: vigorous gas evolution and tin salt precipitation will occur). Filter through a pad of Celite to remove insoluble tin salts.
Isolation: Extract the filtrate with EtOAc, wash with brine, dry (Na2SO4), and concentrate to afford the 1,2-diamine. Note: Use immediately in the next cyclization step to prevent oxidative degradation.
Fig 2. Synthetic workflow from starting material to benzimidazole core.
References
Title: 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline Product Information | Source: Bidepharm | URL:3
Title: WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors | Source: Google Patents | URL:1
5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline: Structural Mechanics, Regioselective Synthesis, and Applications in Targeted Kinase Inhibitor Development
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of modern targeted therapeutics—pa...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of modern targeted therapeutics—particularly in the design of small-molecule kinase inhibitors and PROTAC degraders[1]—the strategic decoration of aromatic scaffolds is paramount. 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline (CAS: 1353636-80-2) [2] has emerged as a highly privileged building block. It serves as the direct precursor to heavily functionalized benzimidazole and quinoxaline pharmacophores, which are ubiquitous in MEK, BRAF, and EGFR inhibitors.
This whitepaper deconstructs the structural mechanics of this molecule, outlines the strict chemical causality required for its regioselective synthesis, and provides self-validating protocols for its downstream derivatization.
Physicochemical Profiling & Structural Mechanics
The utility of 5-bromo-4-fluoro-N-isopropyl-2-nitroaniline lies in its precise substitution pattern, which offers both pharmacological advantages and synthetic versatility.
N-Isopropyl Group: Provides a lipophilic anchor designed to occupy deep hydrophobic pockets adjacent to the ATP-binding site in kinases.
C4-Fluorine: Enhances the metabolic stability of the aromatic ring by blocking CYP450-mediated oxidation and modulates the basicity of the resulting benzimidazole core, improving membrane permeability.
C5-Bromine: Acts as a critical synthetic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to extend the molecular scaffold.
A common and costly pitfall in the synthesis of this scaffold is the misidentification of the difluorinated starting material. Literature and patent spaces occasionally reference 1-bromo-2,4-difluoro-5-nitrobenzene[1] for similar reactions; however, utilizing this precursor leads to the incorrect isomer.
The Causality of Precursor Selection:
To synthesize the target compound, 1-bromo-2,5-difluoro-4-nitrobenzene MUST be used.
In this correct precursor, the nitro group is at C4.
The fluorine at C5 is ortho to the strongly electron-withdrawing nitro group, making it highly activated for Nucleophilic Aromatic Substitution (SNAr).
The fluorine at C2 is meta to the nitro group and remains unactivated.
Consequently, isopropylamine selectively attacks C5. Upon renumbering the resulting aniline, this yields the exact 5-bromo-4-fluoro-2-nitroaniline architecture.
If the incorrect 1-bromo-2,4-difluoro-5-nitrobenzene is used, the amine attacks the ortho-fluorine at C4, resulting in the undesired 4-bromo-5-fluoro-N-isopropyl-2-nitroaniline isomer.
Protocol 1: Regioselective SNAr Synthesis
This protocol is a self-validating system utilizing colorimetric and mass-spectrometric checkpoints.
Reagents:
1-Bromo-2,5-difluoro-4-nitrobenzene (1.0 eq)
Isopropylamine (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Preparation: Dissolve 1-bromo-2,5-difluoro-4-nitrobenzene in anhydrous THF (0.5 M) under a nitrogen atmosphere. The solution will be pale yellow.
Base Addition: Add DIPEA (2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HF byproduct, preventing the protonation and deactivation of the isopropylamine nucleophile.
Nucleophile Addition: Cool the reactor to 0 °C. Add isopropylamine dropwise over 15 minutes. Causality: The SNAr reaction is exothermic; strict temperature control prevents unselective substitution at the meta-fluorine.
Reaction Monitoring: Stir for 4 hours at room temperature.
Self-Validation Checkpoint 1 (Visual): The formation of the Meisenheimer complex and the final product will shift the solution to a deep, vibrant orange.
Self-Validation Checkpoint 2 (LC-MS): Aliquot and run LC-MS. Look for the target mass
[M+H]+
at m/z 278.0 and 280.0 (1:1 ratio confirming the preservation of the bromine isotope pattern).
Workup: Quench with
H2O
, extract with Ethyl Acetate, wash with brine, and dry over
Na2SO4
. Concentrate in vacuo to yield the product.
To convert this intermediate into a kinase inhibitor scaffold, the nitro group must be reduced to yield 5-Bromo-4-fluoro-N1-isopropylbenzene-1,2-diamine (CAS: 1594924-27-2) [4], followed by cyclization.
Protocol 2: Béchamp Reduction to 1,2-Diamine
Step-by-Step Methodology:
Preparation: Suspend 5-bromo-4-fluoro-N-isopropyl-2-nitroaniline in a 3:1 mixture of Ethanol and Water.
Reduction: Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (
NH4Cl
, 5.0 eq). Causality: Catalytic hydrogenation (
H2
with Pd/C) is strictly avoided here, as it will cause rapid hydrodehalogenation, cleaving the critical C5-bromine. The Béchamp reduction selectively reduces the nitro group while preserving the aryl halide.
Heating: Reflux at 80 °C for 2 hours.
Self-Validation Checkpoint 3 (Visual): The deep orange color will dissipate into a pale brown/off-white suspension as the nitro group is fully reduced.
Self-Validation Checkpoint 4 (LC-MS): Confirm the product mass
[M+H]+
at m/z 248.0 and 250.0 .
Isolation: Filter the hot mixture through a Celite pad to remove iron oxides. Extract the filtrate with Dichloromethane (DCM) to isolate the diamine[4].
Synthetic Workflow Visualization
The following diagram maps the logical progression from the correct precursor selection through to the final kinase inhibitor scaffold.
Structural Elucidation and Regioselective Synthesis of 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline: A Technical Guide
Target Audience: Research Chemists, Spectroscopists, and Drug Development Professionals Compound: 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline (CAS: 1353636-80-2) Executive Summary In the landscape of modern medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Spectroscopists, and Drug Development Professionals
Compound: 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline (CAS: 1353636-80-2)
Executive Summary
In the landscape of modern medicinal chemistry, halogenated nitroaromatic scaffolds serve as critical intermediates for the synthesis of complex kinase inhibitors and fused tricyclic heterocycles [1]. 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline (Molecular Formula: C9H10BrFN2O2, MW: 277.09 g/mol ) is a highly functionalized building block characterized by its unique push-pull electronic system. This whitepaper provides an authoritative, in-depth analysis of its regioselective synthesis, mechanistic causality, and comprehensive spectral data (NMR, MS, IR), designed to serve as a self-validating reference for synthetic and analytical chemists.
Mechanistic Causality in Regioselective Synthesis
The synthesis of 5-bromo-4-fluoro-N-isopropyl-2-nitroaniline is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) utilizing 1-bromo-2,5-difluoro-4-nitrobenzene and isopropylamine [2].
The Causality of Regioselectivity:
The starting material possesses two fluorine atoms at the C-2 and C-5 positions relative to the bromine atom (or ortho and meta relative to the nitro group). The nitro group is a powerful electron-withdrawing group (EWG) that drastically lowers the LUMO energy of the aromatic ring. Because SNAr proceeds via a negatively charged Meisenheimer complex, the transition state is stabilized most effectively when the nucleophilic attack occurs at the position ortho or para to the nitro group. Consequently, the fluorine atom at the C-5 position (ortho to the NO2 group) is highly activated, whereas the C-2 fluorine (meta to the NO2 group) remains inert. This electronic disparity guarantees near-perfect regioselectivity [3].
Reaction workflow for the regioselective SNAr synthesis of the target compound.
Spectral Data Analysis & Structural Elucidation
The structural verification of this compound relies heavily on identifying the anisotropic effects of the substituents and the distinct scalar coupling (J-coupling) introduced by the fluorine atom (Spin = 1/2).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is defined by the stark electronic contrast between the two aromatic protons (H-3 and H-6). H-3 is sandwiched between the highly deshielding nitro group and the fluorine atom, shifting it significantly downfield. Conversely, H-6 is adjacent to the electron-donating secondary amine, which shields the proton, pushing it upfield. Furthermore, an intramolecular hydrogen bond between the N-H proton and the adjacent nitro oxygen locks the conformation and severely deshields the amine proton.
Logical causality of 1H NMR chemical shifts based on electronic and spatial effects.
Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J)
Integration
Mechanistic Causality
N-H
~8.10
Broad doublet
J ~ 6.5 Hz
1H
Deshielded by strong intramolecular H-bonding to the ortho-NO2 group.
H-3 (Ar)
~7.90
Doublet
JH-F = 10.5 Hz
1H
Ortho to NO2 (EWG deshielding) and ortho to F (large scalar coupling).
H-6 (Ar)
~7.10
Doublet
JH-F = 6.0 Hz
1H
Ortho to NH-iPr (EDG shielding) and meta to F (smaller scalar coupling).
CH (iPr)
~3.75
Septet
J = 6.5 Hz
1H
Deshielded by the adjacent electronegative nitrogen atom.
CH3 (iPr)
~1.35
Doublet
J = 6.5 Hz
6H
Standard aliphatic methyl resonance split by the adjacent methine proton.
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3)
Note: The 13C spectrum is highly diagnostic due to C-F spin-spin splitting across the aromatic ring.
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (JC-F)
Assignment / Causality
C-4 (Ar-F)
~150.0
Doublet
~250 Hz
Direct C-F bond; massive 1-bond coupling.
C-1 (Ar-NH)
~145.0
Doublet
~2 Hz
Para to F; minimal 4-bond coupling.
C-2 (Ar-NO2)
~130.0
Doublet
~5 Hz
Meta to F; standard 3-bond coupling.
C-6 (Ar-H)
~116.0
Doublet
~6 Hz
Meta to F; shielded by adjacent amine.
C-3 (Ar-H)
~113.0
Doublet
~26 Hz
Ortho to F; strong 2-bond coupling.
C-5 (Ar-Br)
~108.0
Doublet
~22 Hz
Ortho to F; heavy atom effect from Bromine.
CH (iPr)
~44.0
Singlet
-
Aliphatic methine carbon.
CH3 (iPr)
~22.0
Singlet
-
Aliphatic methyl carbons.
Mass Spectrometry (ESI-MS) & Infrared (IR) Spectroscopy
Table 3: ESI-MS and ATR-FTIR Diagnostic Features
Technique
Key Feature / Signal
Interpretation & Causality
ESI-MS (+)
m/z 277.0 / 279.0 [M+H]+
Exhibits a characteristic 1:1 isotopic doublet confirming the presence of a single Bromine atom (79Br and 81Br isotopes) [4].
ESI-MS (+)
m/z 231.0 / 233.0
Diagnostic fragment corresponding to the loss of the nitro group[M+H - NO2]+.
FTIR (ATR)
3350 cm-1
N-H stretch. Shifted lower than typical secondary amines due to robust intramolecular hydrogen bonding.
FTIR (ATR)
1520 cm-1 & 1340 cm-1
Asymmetric and symmetric N-O stretches of the nitro group.
FTIR (ATR)
1250 cm-1
Strong C-F stretching vibration.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following methodology incorporates specific In-Process Controls (IPCs) to create a self-validating workflow.
Step 1: Reaction Assembly
To a dried, argon-flushed round-bottom flask, add 1-bromo-2,5-difluoro-4-nitrobenzene (1.0 equiv, e.g., 1.0 g, 4.2 mmol).
Suspend the starting material in anhydrous Tetrahydrofuran (THF) (10 mL).
Add anhydrous Potassium Carbonate (K2CO3, 1.0 equiv, 581 mg) as an acid scavenger.
Slowly add Isopropylamine (1.0 equiv, 248 mg) dropwise via syringe.
Step 2: SNAr Execution & IPC Validation
Stir the heterogeneous mixture at ambient temperature (20–25 °C) for 16 hours.
Self-Validation Check (IPC): At t = 12h, sample 10 µL of the reaction mixture, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS.
Pass Criteria: Complete disappearance of the starting material (m/z 237.9) and emergence of the product doublet (m/z 277.0 / 279.0). If the intermediate persists, elevate the temperature to 40 °C for 2 hours to force fluoride elimination.
Step 3: Workup and Isolation
Quench the reaction by diluting the mixture with distilled H2O (30 mL), which will precipitate the crude hydrophobic product.
Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Wash the combined organic extracts with saturated aqueous NaCl (brine) to remove residual amine and DMSO/THF.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Step 4: Purification
Purify the crude residue via flash column chromatography (SiO2, gradient elution: 0–30% EtOAc in Heptanes).
Self-Validation Check (TLC): The product will elute as a bright yellow band (due to the nitroaniline chromophore) with an Rf of ~0.45 in 20% EtOAc/Heptane.
References
World Intellectual Property Organization. (2019). WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.
United States Patent and Trademark Office. (2020). US20200354350A1 - Cyclin dependent kinase inhibitors.
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Solubility Profile of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Abstract
Physicochemical Profile and Predicted Solubility
A molecule's solubility is intrinsically linked to its structure. By dissecting the architecture of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline, we can predict its behavior in various solvent systems. The fundamental principle of "like dissolves like" serves as our primary guide, meaning substances tend to dissolve in solvents of similar polarity.[3]
Molecular Structure Analysis:
Aromatic Core: The substituted benzene ring is inherently nonpolar and hydrophobic.
Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It can participate in dipole-dipole interactions but is a poor hydrogen bond acceptor.
Amine Group (-NH-): The secondary amine is a key functional group. The nitrogen's lone pair of electrons allows it to act as a hydrogen bond acceptor.[4] The N-H proton can act as a hydrogen bond donor. This group is also basic and its protonation state is pH-dependent.[5]
Halogens (-Br, -F): The bromo and fluoro substituents increase the molecule's molecular weight and lipophilicity. Fluorine can participate in weak hydrogen bonding, but the dominant effect of halogens is increased van der Waals forces.
N-Isopropyl Group (-CH(CH₃)₂): This bulky, aliphatic group significantly increases the lipophilicity and steric hindrance around the amine, potentially weakening its hydrogen bonding capabilities compared to a primary amine.
Logical Relationship of Structure to Predicted Solubility
Caption: Logical flow from molecular features to predicted solubility.
Predicted Solubility Profile
The molecule possesses both significant polar (nitro, amine) and nonpolar (aromatic ring, halogens, isopropyl group) characteristics, suggesting it is a moderately polar compound. Its solubility will be a balance of these competing influences.
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Aprotic
DMSO, DMF, Acetonitrile, THF
High
These solvents can effectively solvate the polar nitro group and accept hydrogen bonds from the amine N-H, while also accommodating the nonpolar regions. For similar nitroaniline compounds, solubility is often highest in solvents like DMF and DMSO.[6][7]
Polar Protic
Methanol, Ethanol
Moderate
These solvents can both donate and accept hydrogen bonds, interacting with the amine and nitro groups. However, the large hydrophobic surface area of the molecule will limit extensive solubility compared to smaller, more polar solutes.[5]
Less Polar
Dichloromethane (DCM), Ethyl Acetate
Moderate to Low
These solvents have some polar character to interact with the nitro group but are better suited to solvating the hydrophobic portions of the molecule. Solubility is expected but may not be extensive.[3]
Nonpolar
Hexane, Toluene, Diethyl Ether
Low
The strong polar interactions required to break the crystal lattice of the solid are unlikely to be compensated by the weak van der Waals forces offered by these solvents.[3]
Aqueous
Water, Buffered Solutions
Very Low
The large, hydrophobic structure dominates, making the compound poorly soluble in water. The amine group offers a slight potential for hydrogen bonding, but this is insufficient to overcome the molecule's overall lipophilicity.[4]
Experimental Determination of Thermodynamic Solubility
To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, widely accepted by regulatory bodies and considered the most reliable approach.[2][8] The objective is to create a saturated solution in equilibrium with an excess of the solid compound at a controlled temperature.
2.1 The Principle of Causality: Why the Shake-Flask Method?
This method is chosen because it directly measures the definition of solubility: the maximum concentration of a solute that can be dissolved in a solvent at equilibrium. Alternative high-throughput methods often measure kinetic solubility, which can be misleading as it pertains to the rate of precipitation from a stock solution rather than the true thermodynamic equilibrium.[1] For foundational drug development and formulation, thermodynamic solubility is the required, non-negotiable parameter.
2.2 A Self-Validating Experimental Protocol
This protocol is designed to be self-validating by ensuring equilibrium is truly reached and that the analytical method is accurate.
Orbital or wrist-action shaker in a temperature-controlled incubator
Centrifuge
Capable of >10,000 x g
Syringe Filters
0.22 µm PTFE, chemically compatible with solvents
Analytical Balance
Readable to 0.01 mg
HPLC-UV System
With a suitable C18 column
pH Meter
Calibrated with standard buffers
| Volumetric Glassware | Class A |
Step-by-Step Methodology
Preparation of Stock Standards (for HPLC Calibration):
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile). This is the primary stock solution.
Perform serial dilutions to prepare a set of at least five calibration standards spanning the expected solubility range.
Sample Preparation (The Shake-Flask):
Add an excess of the solid compound to a pre-weighed glass vial. "Excess" is critical; a good starting point is ~10-20 mg for 2-4 mL of solvent. The key is to ensure solid material remains visible at the end of the experiment.[2]
Accurately add a known volume (e.g., 2.0 mL) of the desired test solvent to the vial.
Securely cap the vials.
Equilibration:
Place the vials in the shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[9]
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.[3] For poorly soluble compounds, 72 hours may be necessary.
Self-Validation Check: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements yield the same concentration.[10]
Phase Separation:
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1-2 hours to allow larger particles to sediment.[2]
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.
Carefully withdraw a clear aliquot of the supernatant using a glass pipette or syringe.
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial.[3] This step is crucial to remove any fine particulates that could falsely elevate the measured concentration.
Analytical Quantification (HPLC-UV):
Analyze the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.999 for accuracy.
Inject the filtered sample from the solubility experiment onto the HPLC system. It may require dilution with the mobile phase to fall within the linear range of the calibration curve.
Determine the concentration of the compound in the sample by interpolating its peak area from the calibration curve.
Calculate the original solubility, accounting for any dilutions made. Report the final value in mg/mL and mol/L.
Workflow for Experimental Solubility Determination
Caption: A generalized workflow for the shake-flask solubility method.
Key Factors Influencing Solubility
3.1 Effect of pH on Aqueous Solubility
The N-isopropyl aniline moiety is basic due to the lone pair of electrons on the nitrogen atom. In aqueous media, this amine can be protonated to form a cationic conjugate acid.
R-NH-R' (neutral, less soluble) + H₂O ⇌ R-NH₂⁺-R' (ionized, more soluble) + OH⁻
This equilibrium is governed by the compound's pKa and the pH of the solution.
At pH < pKa: The compound will predominantly exist in its protonated, ionized form. Ionized species are significantly more soluble in water than their neutral counterparts. Therefore, solubility is expected to be higher in acidic solutions.[11]
At pH > pKa: The compound will be primarily in its neutral, free base form, leading to lower aqueous solubility.[12]
A pH-solubility profile should be determined by performing the shake-flask experiment across a range of buffered solutions (e.g., from pH 1.2 to 7.4) as recommended by ICH guidelines for biopharmaceutical characterization.[9][13]
3.2 Effect of Temperature
The dissolution of a solid can be either an endothermic (absorbs heat) or exothermic (releases heat) process.[14]
Endothermic Dissolution: If energy is required to break the crystal lattice forces, solubility will generally increase with increasing temperature. This is the most common scenario for organic solids.[15]
Exothermic Dissolution: If the solvation process releases more energy than is consumed to break the lattice, solubility may decrease with increasing temperature.
Studies have shown that for many organic compounds, solubility can increase exponentially with temperature.[16][17][18] Therefore, performing solubility experiments at controlled temperatures (e.g., 5 °C, 25 °C, 37 °C) is crucial for a complete profile.
Computational Approaches to Solubility Prediction
While experimental determination is the definitive standard, computational (in silico) models provide a rapid, cost-effective means of predicting solubility, especially in early-stage discovery.[19] These data-driven approaches use the molecular structure to estimate solubility.[20][21][22]
Quantitative Structure-Property Relationship (QSPR): These models build mathematical correlations between molecular descriptors (e.g., polarity, size, hydrogen bonding capacity) and experimentally determined solubility values from large datasets.[19]
Thermodynamics-Based Methods: These more complex models, such as those based on calculating solvation free energy, attempt to predict solubility from fundamental physical principles.[23]
These predictive tools can help prioritize compounds and select appropriate solvents for experimental studies but should always be confirmed with empirical data.
Conclusion
While specific experimental data for 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is not publicly documented, a detailed analysis of its molecular structure allows for a strong predictive assessment of its solubility profile. The compound is anticipated to be poorly soluble in aqueous and nonpolar solvents but should exhibit moderate to high solubility in polar aprotic and polar protic organic solvents. For drug development professionals and researchers, this guide provides the necessary rationale and a robust, self-validating experimental protocol to quantitatively determine the thermodynamic solubility of this compound. The accurate characterization derived from this framework is a critical prerequisite for any further research, synthesis, or formulation development.
References
Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. [Link]
Gomez-Bombarelli, R., et al. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. [Link]
Black, S. On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]
Gomez-Bombarelli, R., et al. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. ChemRxiv. [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]
Black, S. N.; Collier, E. A.; Davey, R. J.; Roberts, R. J. On the Effect of Temperature on Aqueous Solubility of Organic Solids. J. Chem. Eng. Data 2010, 55 (5), 2058–2061. [Link]
SciSpace. Predicting small molecules solubilities on endpoint devices using deep ensemble neural networks. SciSpace. [Link]
Chemistry LibreTexts. Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]
Shirazian, S., et al. Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. Eur. J. Pharm. Sci. 2025. [Link]
Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]
Takács-Novák, K., et al. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. IMR Press. [Link]
Chen, J., et al. Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. J. Chem. Thermodyn. 2017. [Link]
International Council for Harmonisation. ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. ICH. 2019. [Link]
European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA. 2020. [Link]
Chemistry LibreTexts. Temperature Effects on Solubility. Chemistry LibreTexts. [Link]
National Center for Biotechnology Information. 2-Nitroaniline. PubChem Compound Summary. [Link]
American Chemical Society. On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]
Cristofoletti, R., et al. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. 2021. [Link]
Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope Blog. [Link]
Zhao, H., et al. 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. J. Chem. Eng. Data 2020. [Link]
Johnson, C.A., et al. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environ. Sci. Technol. 2001. [Link]
Taiwan Food and Drug Administration. ICH HARMONISED GUIDELINE BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. TFDA. [Link]
Independent Schools' Science Resource. Solubility and pH of amines. ISSR. [Link]
Pearson. Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Pearson. [Link]
Zhao, H., et al. Equilibrium Solubility of p-Nitroacetanilide in Fifteen Neat Solvents: Determination, Correlation, and Solvent Effect. J. Chem. Eng. Data 2021. [Link]
Centurion University of Technology and Management. Amines terms refer to the number of alkyl (or aryl) substituents bonded to the nitrogen atom. CUTM Courseware. [Link]
synthetic precursors for 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline
An In-depth Technical Guide to the Synthetic Precursors of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline Introduction 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline is a highly functionalized aromatic compound, representing a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthetic Precursors of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline
Introduction
5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline is a highly functionalized aromatic compound, representing a valuable building block for medicinal chemistry and materials science. Its unique substitution pattern, featuring a halogen-rich core and reactive amine and nitro groups, makes it an attractive intermediate for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of bromo, fluoro, nitro, and isopropylamino substituents offers multiple points for further chemical modification.
This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of a logical and efficient synthetic pathway to 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline. We will delve into the retrosynthetic analysis, explore the synthesis of key precursors with detailed experimental protocols, and explain the chemical principles that underpin the chosen strategies. The focus is not merely on the procedural steps but on the causality behind experimental choices, ensuring a deep understanding of the synthesis from a senior application scientist's perspective.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule reveals a convergent strategy hinging on the synthesis of a key aniline precursor, followed by a late-stage bromination. This approach is often favored as it introduces the bromine atom onto a more complex and electronically defined scaffold, which can enhance regioselectivity.
The primary disconnection is made at the C-Br bond, identifying 4-fluoro-N-isopropyl-2-nitroaniline as the principal precursor. This intermediate can be further disconnected at the C-N isopropyl bond, leading back to the commercially available starting material, 4-fluoro-2-nitroaniline .
Caption: Retrosynthetic analysis of the target molecule.
This guide will detail the forward synthesis based on this analysis, proceeding through two critical stages:
Stage 1: The synthesis of the key precursor, 4-fluoro-N-isopropyl-2-nitroaniline.
Stage 2: The regioselective bromination of this precursor to yield the final product.
Stage 1: Synthesis of the Key Precursor, 4-Fluoro-N-isopropyl-2-nitroaniline
The synthesis of this crucial intermediate is achieved in two high-yielding steps starting from 4-fluoroaniline.
Step 1: Synthesis of 4-Fluoro-2-nitroaniline
While 4-fluoro-2-nitroaniline is commercially available, its synthesis from 4-fluoroaniline is an instructive example of electrophilic aromatic substitution where control is paramount. Direct nitration of anilines with mixed acid is often avoided due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired meta-isomers due to protonation under strongly acidic conditions.[1][2] A robust and widely adopted strategy involves the temporary protection of the amino group as an acetanilide. This serves two purposes: it moderates the activating nature of the amine and sterically hinders ortho-substitution, thereby favoring the desired para-nitro product relative to the amino group's original position.
Caption: Workflow for the synthesis of 4-fluoro-2-nitroaniline.
Experimental Protocol:
Part A: Acetylation of 4-Fluoroaniline
To a stirred suspension of 4-fluoroaniline (1.0 eq) in water, add acetic anhydride (1.1 eq) dropwise.
Continue stirring vigorously for 15-20 minutes. The product, 4-fluoroacetanilide, will precipitate as a white solid.
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The crude product is typically of sufficient purity for the next step.
Part B: Nitration of 4-Fluoroacetanilide
Carefully dissolve the dried 4-fluoroacetanilide (1.0 eq) in concentrated sulfuric acid at a temperature maintained below 10°C using an ice bath.
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 30°C.
After the addition is complete, allow the mixture to stir for 1-2 hours at room temperature.
Pour the reaction mixture slowly onto crushed ice. The product, 4-fluoro-2-nitroacetanilide, will precipitate.
Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry.
Part C: Hydrolysis of 4-Fluoro-2-nitroacetanilide
Suspend the crude 4-fluoro-2-nitroacetanilide (1.0 eq) in a mixture of water and concentrated hydrochloric acid (or sulfuric acid).
Heat the mixture to reflux for 1-2 hours until a clear solution is obtained, indicating complete hydrolysis.
Cool the solution and carefully neutralize with an aqueous base (e.g., NaOH or NH₄OH) to precipitate the product.
Collect the yellow solid of 4-fluoro-2-nitroaniline by filtration, wash with water, and dry.[3] Recrystallization from ethanol/water may be performed for higher purity.
Step 2: N-Isopropylation of 4-Fluoro-2-nitroaniline
With 4-fluoro-2-nitroaniline in hand, the isopropyl group is introduced. While direct alkylation with an isopropyl halide is possible, reductive amination offers a more efficient and often cleaner alternative, avoiding issues of over-alkylation.[4][5] This one-pot reaction involves the in-situ formation of an imine between the aniline and acetone, which is immediately reduced by a hydride reagent, such as sodium borohydride, to yield the desired secondary amine.
Caption: Reaction scheme for N-isopropylation.
Experimental Protocol:
In a round-bottomed flask, dissolve 4-fluoro-2-nitroaniline (1.0 eq) and acetone (1.2 eq) in a suitable solvent such as glacial acetic acid or methanol.[4]
Cool the mixture to approximately 10°C using an ice bath.
Add sodium borohydride (NaBH₄, 1.25 eq) portion-wise, ensuring the internal temperature is maintained below 20°C to control the reaction rate and prevent side reactions.
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture into ice water to quench any unreacted NaBH₄.
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
Concentrate the solvent under reduced pressure to yield the crude product.
Purify the residue by silica gel column chromatography to obtain 4-fluoro-N-isopropyl-2-nitroaniline as a pure solid.[6]
Data Summary for Precursor Synthesis
Compound
CAS Number
Molecular Formula
Molecular Weight
Melting Point
Typical Yield
4-Fluoro-2-nitroaniline
364-78-3
C₆H₅FN₂O₂
156.11 g/mol
94-98 °C
>85%
4-Fluoro-N-isopropyl-2-nitroaniline
146366-00-9
C₉H₁₁FN₂O₂
198.19 g/mol
48-50 °C
>90%
Stage 2: Regioselective Bromination to Yield the Final Product
The final step is the bromination of the 4-fluoro-N-isopropyl-2-nitroaniline precursor. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the combined directing effects of the substituents on the ring.
-NH-isopropyl group: A strongly activating ortho, para-director.
-F group: A deactivating but ortho, para-director.
-NO₂ group: A strongly deactivating meta-director.
The position C-5 is ortho to the powerful N-isopropyl activating group and meta to the deactivating nitro group. Both factors strongly favor electrophilic attack at this position over any other. The directing effect of the amino group is dominant, ensuring high regioselectivity for the desired product.
Caption: Final bromination step to the target compound.
Experimental Protocol:
Dissolve 4-fluoro-N-isopropyl-2-nitroaniline (1.0 eq) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.
Cool the solution to 0-5°C in an ice bath.
Slowly add a solution of bromine (Br₂, 1.05 eq) in the same solvent dropwise. Alternatively, N-Bromosuccinimide (NBS) with a catalytic amount of acid can be used as a milder brominating agent.
Stir the reaction at low temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
Quench the reaction by adding an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, to consume any excess bromine.
If the product precipitates, it can be collected by filtration. Otherwise, extract the product into an organic solvent.
Wash the organic layer with water and saturated sodium bicarbonate solution to remove any acid, followed by brine.
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude material via recrystallization or column chromatography to yield 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline.
Safety and Handling
Acids and Bromine: Concentrated sulfuric acid, nitric acid, and bromine are highly corrosive and toxic. Handle them only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/chemical-resistant gloves.
Sodium Borohydride: This reagent is flammable and reacts with water to produce hydrogen gas. Add it slowly and in portions to the reaction mixture. Quench reactions carefully.
Nitroaromatics: Nitroaromatic compounds are often toxic and should be handled with care. Avoid inhalation of dust and skin contact.
Conclusion
The synthesis of 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline is efficiently achieved through a well-designed, three-step sequence starting from 4-fluoroaniline. The strategic use of an amino-protecting group ensures regiocontrol during the critical nitration step. Subsequent N-isopropylation via reductive amination provides a clean and high-yielding route to the key precursor, 4-fluoro-N-isopropyl-2-nitroaniline. The final bromination step proceeds with high regioselectivity, governed by the powerful directing effect of the secondary amine. The protocols described herein are robust and scalable, providing a reliable pathway for researchers requiring this versatile chemical intermediate.
References
CN110627655B. (2020). Synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
CN110627655A. (2020). A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
CN113121358A. (2021). Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
CN102993027A. (2013). Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline.
University of Chemistry and Technology, Prague. (Date not available). Preparation of 4-nitroacetanilide and 4-nitroaniline.[Link]
Wikipedia. (Date not available). 4-Nitroaniline.[Link]
The Discovery and History of Halogenated Anilines: A Technical Guide to Synthesis, Properties, and Drug Development
Abstract: Halogenated anilines represent one of the most indispensable classes of chemical intermediates in modern organic synthesis. As a Senior Application Scientist, I have witnessed firsthand how the strategic introd...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: Halogenated anilines represent one of the most indispensable classes of chemical intermediates in modern organic synthesis. As a Senior Application Scientist, I have witnessed firsthand how the strategic introduction of halogen atoms onto the aniline scaffold fundamentally alters its electronic, steric, and metabolic profiles. This whitepaper explores the historical discovery of halogenated anilines, the evolution of their synthetic methodologies, and their critical role in contemporary drug development and materials science.
Historical Genesis: From Coal Tar to Tailored Scaffolds
The history of halogenated anilines is inextricably linked to the birth of the synthetic chemical industry. Aniline itself was initially isolated from coal tar in the early 19th century. However, it was Antoine Béchamp’s discovery in 1854—demonstrating that nitrobenzene could be reduced to aniline using iron and hydrochloric acid—that catalyzed the industrial revolution of synthetic dyes[1].
As the dye industry matured, chemists realized that unmodified aniline lacked the chemical diversity required for advanced applications. The introduction of halogens (fluorine, chlorine, bromine, and iodine) onto the aromatic ring provided a mechanism to tune the chromophoric properties of azo dyes. Over time, the utility of these halogenated derivatives transcended dye chemistry. By the mid-20th century, compounds like 3-chloroaniline and 4-chloroaniline became foundational building blocks for agrochemicals, pigments, and active pharmaceutical ingredients (APIs)[2]. For instance, the synthesis of 7-chloro-2-methylquinoline—a critical intermediate for the blockbuster anti-asthmatic drug Montelukast—relies entirely on the initial condensation of 3-chloroaniline[3].
Physicochemical Modulation: The Halogen Effect
In drug discovery, the aniline motif is often associated with metabolic instability (e.g., rapid oxidation by cytochrome P450 enzymes) or off-target toxicity. Halogenation is a primary strategy to mitigate these liabilities.
The causality behind this lies in the dual nature of halogens: they are highly electronegative (exerting an electron-withdrawing inductive effect,
−I
) but possess lone pairs (exerting an electron-donating resonance effect,
+R
). Because the
−I
effect dominates for halogens (especially at the meta and para positions), they withdraw electron density from the amine group, thereby stabilizing the molecule against oxidative degradation and lowering its
pKa
. Furthermore, heavier halogens (Br, I) act as potent halogen bond donors, enabling highly specific, directional interactions with target proteins[4].
Quantitative Data: Physicochemical Properties of Para-Halogenated Anilines
The following table summarizes how varying the halogen substituent modulates the physical and chemical properties of the aniline scaffold.
The synthesis of halogenated anilines has evolved from environmentally taxing classical methods to highly precise, catalytic processes. The historical Béchamp reduction, while effective, generates massive quantities of iron oxide waste[5].
Modern synthesis relies on the catalytic hydrogenation of halonitrobenzenes. However, this presents a significant chemoselectivity challenge: standard palladium-on-carbon (Pd/C) catalysts possess a high affinity for oxidative addition into the carbon-halogen bond, leading to unwanted hydrodehalogenation (cleaving the halogen off the ring)[5]. To solve this, modern application scientists utilize heteroatom-doped carbon catalysts.
Evolution of p-chloroaniline synthesis highlighting the shift to chemoselective catalysis.
Experimental Protocol: Chemoselective Hydrogenation of p-Chloronitrobenzene
This self-validating protocol utilizes a metal-free N/S co-doped carbon catalyst to achieve 100% selectivity for the nitro reduction without cleaving the C-Cl bond[5].
Rationale & Causality: By utilizing a catalyst derived from cysteine (N/S source) and calcium citrate (porogen), we manipulate the electronic density of the catalytic sites. The synergistic effect of sulfur and nitrogen heteroatoms facilitates the activation of
H2
exclusively at the nitro group, bypassing the oxidative addition required for dehalogenation.
Step-by-Step Methodology:
Catalyst Preparation: Pyrolyze a homogenized mixture of cysteine and calcium citrate at 800°C under an inert
N2
atmosphere for 2 hours. Wash the resulting mesoporous carbon with 1M HCl to remove the calcium template, followed by distilled water until neutral. Dry at 80°C.
Reaction Setup: In a 50 mL high-pressure stainless-steel autoclave, dissolve 1.0 mmol of p-chloronitrobenzene in 10 mL of absolute ethanol. Causality: Ethanol is chosen over aqueous systems to enhance the solubility of the substrate and minimize protic hydrodehalogenation pathways.
Catalyst Addition: Add 20 mg of the N/S co-doped carbon catalyst to the solution.
Purging & Pressurization: Seal the reactor. Purge with
N2
gas three times to displace oxygen, preventing explosive mixtures and unwanted side oxidations. Pressurize the reactor with
H2
gas to exactly 20 bar.
Execution & Monitoring (Self-Validation): Stir the mixture at 60°C. Monitor the internal pressure gauge. Validation check: The reaction is deemed complete when the
H2
pressure stabilizes and ceases to drop, indicating full consumption of the stoichiometric hydrogen required for nitro reduction.
Workup & Analysis: Depressurize the reactor slowly. Filter the mixture through a PTFE membrane to recover the heterogeneous catalyst. Evaporate the ethanol filtrate in vacuo.
Quality Control: Analyze the crude product via GC-MS. Validation check: A successful run will show a single peak with m/z 127 (p-chloroaniline) and a complete absence of m/z 93 (aniline), confirming 100% chemoselectivity.
Applications in Modern Drug Development
Beyond serving as passive structural linkers, halogenated anilines actively participate in the pharmacodynamics of modern therapeutics. Recent microbiological studies have demonstrated that specific halogenated anilines, such as 4-bromo-3-chloroaniline, exhibit potent broad-spectrum antimicrobial and antibiofilm activities against Uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens[6].
The mechanism of action relies heavily on the halogen atoms, which enhance the binding affinity of the molecule to bacterial adenylate cyclase through stabilizing halogen bond interactions[6]. Furthermore, perhalogenated anilines (e.g., 2,3,5,6-tetrafluoro-4-iodoaniline) are now utilized in rational drug design as bifunctional donors, capable of forming simultaneous hydrogen bonds (via the
−NH2
group) and halogen bonds (via the iodine atom) with target protein residues[4].
Logical relationship between halogenation of the aniline scaffold and pharmacological outcomes.
Conclusion
The trajectory of halogenated anilines from crude coal-tar derivatives to highly engineered pharmaceutical scaffolds is a testament to the power of rational chemical design. By understanding the intricate balance of inductive effects, resonance, and halogen bonding, application scientists can leverage these molecules to overcome complex challenges in metabolic stability and target affinity. As synthetic methodologies continue to advance—particularly with the advent of metal-free chemoselective catalysis—the utility of halogenated anilines will only continue to expand across the chemical sciences.
Queen's University Belfast / MDPI | The facile production of p-chloroaniline facilitated by an efficient and chemoselective metal-free N/S co-doped carbon catalyst |[Link]
ResearchGate / Wiley | Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens |[Link]
ACS Publications | Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors |[Link]
The Synthetic Versatility of 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline: A Guide for Advanced Organic Synthesis
Introduction: A Multifunctional Building Block for Modern Drug Discovery In the landscape of contemporary medicinal chemistry and organic synthesis, the demand for strategically functionalized building blocks is insatiab...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Multifunctional Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and organic synthesis, the demand for strategically functionalized building blocks is insatiable. These molecular scaffolds serve as the cornerstone for the rapid and efficient construction of complex therapeutic agents and functional materials. 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline is a prime exemplar of such a scaffold, offering a confluence of reactive sites that can be selectively addressed to generate a diverse array of molecular architectures. The presence of a bromine atom, a fluorine atom activated by a nitro group, and a secondary amine provides a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The strategic placement of the bromo and fluoro substituents, coupled with the ortho-nitro group, makes this compound a particularly valuable asset in the synthesis of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals.[1]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.
Table 1: Physicochemical Properties of 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline
Property
Value
Source
CAS Number
1314987-28-4
Molecular Formula
C₉H₁₀BrFN₂O₂
IUPAC Name
4-bromo-5-fluoro-N-isopropyl-2-nitroaniline
Molecular Weight
277.09 g/mol
Calculated
Appearance
Likely a yellow or orange solid
Inferred from related nitroanilines
Safety and Handling:
Strategic Synthesis of the Building Block
The synthesis of 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline can be envisaged through a multi-step sequence, leveraging established methodologies for the functionalization of aromatic rings. While a direct, published synthesis is not available, a reliable route can be constructed based on protocols for analogous compounds.[3][4]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Large-Scale Synthesis of 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline
Introduction & Mechanistic Rationale
5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline (CAS: 1353636-80-2) is a highly valued pharmaceutical intermediate, primarily utilized in the synthesis of advanced cyclin-dependent kinase (CDK) inhibitors. Most notably, it serves as a core building block for CDK4-selective antineoplastic candidates such as Atirmociclib (PF-07220060)[1].
The synthesis of this intermediate relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr)[2]. The starting material, 1-bromo-2,5-difluoro-4-nitrobenzene, possesses two fluorine atoms that are theoretically susceptible to nucleophilic attack. However, the regioselectivity is governed by the electronic activation provided by the nitro group. The fluorine at the C5 position is ortho to the strongly electron-withdrawing nitro group, which highly stabilizes the resulting anionic Meisenheimer complex. Conversely, the fluorine at the C2 position is meta to the nitro group and lacks this resonance stabilization. Consequently, the isopropylamine nucleophile exclusively attacks the C5 position, yielding the target regioisomer with >99% selectivity.
Fig 1: Regioselectivity of the SNAr mechanism driven by ortho-nitro stabilization.
Process Chemistry & Scale-Up Considerations
Transitioning a medicinal chemistry route to a scalable manufacturing process requires addressing several critical parameters to ensure safety, atom economy, and throughput[3].
Solvent Selection: Early discovery routes often employ Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)[2]. While effective, THF is water-miscible, complicating the removal of inorganic fluoride salts during workup. DMSO requires massive aqueous dilution to extract the product. For large-scale synthesis, 2-Methyltetrahydrofuran (2-MeTHF) is selected. It is a greener, water-immiscible solvent that allows for a direct aqueous quench and phase separation without requiring a solvent swap.
Base & Stoichiometry: Potassium carbonate (K2CO3) is utilized as a heterogeneous acid scavenger. The SNAr reaction generates hydrofluoric acid (HF) as a byproduct. Without an inorganic base, a second equivalent of the volatile and flammable isopropylamine would be consumed to neutralize the HF. K2CO3 ensures high atom economy of the amine.
Thermal Control: The SNAr amination is highly exothermic. Isopropylamine (boiling point 32°C) must be dosed at a controlled rate to maintain the internal reactor temperature below 30°C. Thermal runaway not only poses a safety hazard but also promotes the formation of bis-aminated impurities.
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting process efficiency during scale-up development.
Solvent
Base
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
Purity (HPLC Area %)
Scale-Up Viability
THF
K2CO3
25
16
>99.0
82.0
98.5
Low (Water miscible, complex workup)
DMSO
None (Excess Amine)
25
96
>95.0
75.0
95.0
Low (Long aging, poor atom economy)
2-MeTHF
K2CO3
25
10
>99.5
91.5
99.6
High (Direct phase separation)
Experimental Workflow & Protocol (10 kg Scale)
Fig 2: Unit operations for the large-scale synthesis and isolation of the target API intermediate.
Step-by-Step Methodology
Step 1: Reactor Preparation & Charging
Purge a 100 L glass-lined reactor with N2 for 15 minutes.
Initiate agitation at 150 RPM and adjust the internal temperature (Tint) to 15–20°C.
Step 2: Controlled Dosing
Charge isopropylamine (2.73 kg, 46.2 mol, 1.1 eq) into a dosing vessel.
Begin dropwise addition of isopropylamine over 2–3 hours.
Causality Note: The reaction is exothermic. Adjust the dosing rate and jacket cooling to strictly maintain Tint ≤ 30°C. Exceeding this temperature risks volatilization of the amine and degradation of the starting material.
Step 3: Aging & Self-Validating In-Process Control (IPC)
Once dosing is complete, adjust Tint to 25°C and age the suspension for 10 hours.
IPC Protocol: Withdraw a 1 mL aliquot, quench into 10 mL of MeCN/H2O (1:1), and analyze via HPLC (254 nm).
Self-Validation Logic:
Pass: If Starting Material (SM) is < 0.5% (Area %), proceed to Step 4.
Fail: If SM is ≥ 0.5%, it indicates amine loss to the reactor headspace. Add an additional 0.05 eq of isopropylamine, age for 2 hours, and re-sample.
Step 4: Aqueous Quench & Workup
Slowly charge purified water (30 L, 3 vol) to the reactor to quench the reaction and dissolve the inorganic salts (KF, KHCO3, unreacted K2CO3).
Stir for 30 minutes, then halt agitation and allow phase separation for 30 minutes.
Drain the lower aqueous layer to waste.
Wash the upper organic layer with 10% NaCl solution (20 L) to remove residual alkalinity.
Step 5: Crystallization & Isolation
Concentrate the organic layer under vacuum (Tint < 45°C) to approximately 15 L (1.5 vol).
Charge n-Heptane (40 L, 4 vol) slowly over 1 hour to induce crystallization.
Cool the slurry to 0–5°C at a rate of 10°C/hour and age for 2 hours to maximize yield.
Discharge the slurry to a filter nutsche. Wash the filter cake with cold n-Heptane (10 L).
Dry the product in a vacuum oven at 45°C until constant weight is achieved.
Expected Output: ~10.6 kg (91.5% yield) of 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline as a bright yellow crystalline solid.
References
Pfizer Inc. (2020). Cyclin dependent kinase inhibitors (U.S. Patent No. US20200354350A1). U.S. Patent and Trademark Office. Link
Anderson, N. G. (2012). Practical Process Research and Development (2nd ed.). Academic Press. Link
IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Atirmociclib (PF-07220060). Link
The Synthetic Potential of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline in API Synthesis: An Analog-Based Perspective
For Researchers, Scientists, and Drug Development Professionals While direct, documented applications of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline in the synthesis of commercialized Active Pharmaceutical Ingredients (A...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
While direct, documented applications of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline in the synthesis of commercialized Active Pharmaceutical Ingredients (APIs) are not prevalent in publicly accessible scientific literature, its chemical architecture suggests significant potential as a versatile building block in medicinal chemistry. The strategic placement of bromo, fluoro, nitro, and N-isopropyl groups on the aniline scaffold provides multiple reactive handles for molecular elaboration. This application note will explore the synthetic utility of this compound through the lens of closely related analogs that are pivotal intermediates in the synthesis of important APIs.
Chemical Profile of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline
Caption: Chemical structure of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline.
The presence of an electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at the fluorine position. The bromine atom offers a handle for cross-coupling reactions, while the secondary amine can be involved in various condensation and N-alkylation reactions.
Analog Application 1: Synthesis of Tezacaftor Intermediate
A structurally similar compound, 2-bromo-5-fluoro-4-nitroaniline, is a key intermediate in the synthesis of Tezacaftor, a drug used for the treatment of cystic fibrosis.[1] This highlights the utility of the bromo-fluoro-nitroaniline scaffold in constructing complex API molecules.
Synthetic Workflow for a Key Tezacaftor Intermediate
The synthesis involves the nitration of 2-bromo-5-fluoroaniline to yield 2-bromo-5-fluoro-4-nitroaniline.[1][2]
Caption: Synthetic workflow for the nitration of 2-bromo-5-fluoroaniline.
Experimental Protocol: Nitration of 2-Bromo-5-fluoroaniline[2]
Reaction Setup: In a three-necked flask, add concentrated sulfuric acid (3.2 mL).
Cooling: Cool the flask to 0-5 °C using an ice bath.
Addition of Starting Material: Slowly add 2-bromo-5-fluoroaniline (0.5 g) while maintaining the internal temperature between 0 °C and 5 °C.
Nitration: Add concentrated nitric acid (0.37 g) dropwise to the mixture, ensuring the temperature remains within the specified range.
Quenching: After the addition is complete, slowly pour the reaction mixture into ice-water.
Extraction and Purification: Extract the crude product with dichloromethane and recrystallize from isopropanol to obtain 2-bromo-5-fluoro-4-nitroaniline.
Analog Application 2: Synthesis of Sirtuin 6 (SIRT6) Activators
Another related compound, 5-Bromo-4-fluoro-2-methylaniline, serves as a crucial intermediate in the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor.[3] This demonstrates the importance of halogenated anilines in developing modulators of key biological targets.
Synthetic Pathway to a Core Indole Structure
A common synthetic route involving this analog is the Fischer indole synthesis to produce 5-Bromo-4-fluoro-2-methyl-1H-indole, a valuable building block.[4]
Caption: Synthetic workflow for 5-Bromo-4-fluoro-2-methyl-1H-indole.
Conclusion
While direct applications of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline in API synthesis are not widely reported, the examination of its close analogs, 2-bromo-5-fluoro-4-nitroaniline and 5-Bromo-4-fluoro-2-methylaniline, provides compelling evidence for its potential as a valuable synthetic intermediate. The presence of multiple, distinct reactive sites on the aromatic ring allows for a diverse range of chemical transformations, making it a promising candidate for the development of novel therapeutic agents. Researchers and drug development professionals are encouraged to explore the reactivity of this compound in the synthesis of new chemical entities with potential biological activity.
Application Note: 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline as a Privileged Scaffold in Kinase Inhibitor Discovery
Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Executive Summary & Structural Causality In the landscape of target...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Synthetic Protocol
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Executive Summary & Structural Causality
In the landscape of targeted oncology, the benzimidazole core has emerged as a highly privileged scaffold, particularly in the development of cyclin-dependent kinase (CDK) 4/6 inhibitors (e.g., Abemaciclib analogs) and MEK inhibitors. The compound 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline (CAS: 1353636-80-2) serves as an advanced, regioselectively functionalized building block that dictates the final pharmacological profile of these APIs.
As a Senior Application Scientist, I emphasize that the selection of this specific intermediate is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:
The N-Isopropyl Group: Upon cyclization, this group occupies a highly specific hydrophobic pocket within the ATP-binding cleft of CDK4/6, providing critical selectivity over CDK1.
The C4-Fluorine: Fluorine modulates the electron density of the resulting benzimidazole, lowering its pKa to improve membrane permeability while simultaneously enhancing metabolic stability against hepatic cytochromes.
The C5-Bromine: This acts as an orthogonal synthetic handle. It is perfectly positioned to undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the hinge-binding pyrimidine motifs required for kinase inhibition.
Synthetic Strategy & Workflow
The transformation of 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline into a bioactive kinase inhibitor requires a highly controlled, three-stage convergent synthesis. The most critical failure point in this workflow is the premature hydrodehalogenation of the bromine atom during the nitro reduction phase. To prevent this, chemoselective reduction conditions must be strictly enforced.
Synthetic workflow from nitroaniline to benzimidazole-based CDK4/6 inhibitor.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs), the chemist can definitively verify the success of each transformation before proceeding.
Protocol A: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to a primary amine without cleaving the C-Br bond.
Causality: Standard catalytic hydrogenation (Pd/C, H₂) will rapidly hydrodehalogenate the aromatic bromine. We utilize a modified Béchamp reduction (Fe/NH₄Cl) to ensure absolute chemoselectivity.
Reaction: Suspend 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline (1.0 eq, 10 mmol) in a 4:1 mixture of Ethanol/Water (50 mL). Add Iron powder (5.0 eq, 325 mesh) and Ammonium Chloride (2.0 eq).
Execution: Heat the vigorously stirred suspension to 75°C for 2 hours.
Self-Validation (IPC): Monitor via LC-MS. The starting material exhibits an
[M+H]+
of 277/279 (1:1 isotopic ratio). The reaction is complete when this peak is replaced entirely by the diamine product mass at
[M+H]+
247/249. Crucial: If a peak at m/z 169 is observed, debromination has occurred due to excessive temperature or acidic impurities.
Workup: Filter hot through a Celite pad to remove iron oxides, washing with hot ethyl acetate. Concentrate the filtrate to yield the crude 4-bromo-5-fluoro-N1-isopropylbenzene-1,2-diamine.
Protocol B: Orthoester-Mediated Cyclization
Objective: Construct the 2-methylbenzimidazole core.
Causality: Triethyl orthoacetate acts as both the solvent and the electrophilic carbon source. It allows for cyclization under mildly acidic conditions, avoiding the use of harsh acetyl chloride which can cause unwanted N-acetylation of the secondary amine.
Reaction: Dissolve the crude diamine (1.0 eq) in Toluene (30 mL). Add Triethyl orthoacetate (1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq).
Execution: Heat to 110°C using a Dean-Stark trap to azeotropically remove the ethanol byproduct, driving the equilibrium toward the cyclized product.
Self-Validation (IPC): Analyze via ¹H-NMR (CDCl₃). The successful formation of 6-bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is confirmed by the disappearance of the broad
−NH2
singlet and the emergence of a sharp, characteristic singlet at ~2.60 ppm corresponding to the newly formed C2-methyl group. LC-MS will show
[M+H]+
271/273.
Protocol C: Suzuki-Miyaura Cross-Coupling
Objective: Append the kinase-binding pyrimidine motif.
Causality: The bulky, electron-rich
Pd(dppf)Cl2
catalyst is selected specifically to facilitate oxidative addition into the sterically hindered, electron-rich bromo-benzimidazole.
Reaction: Combine the benzimidazole core (1.0 eq) and the target pyrimidine-boronic acid (1.2 eq) in 1,4-Dioxane/Water (4:1). Add
K2CO3
(2.0 eq) and
Pd(dppf)Cl2
(0.05 eq).
Execution: Degas via sparging with
N2
for 15 minutes. Heat at 90°C for 4 hours.
Self-Validation (IPC): The characteristic 1:1 bromine isotopic doublet in the mass spectrum will disappear entirely, replaced by the exact mass of the coupled API.
Quantitative Data Presentation
To optimize the synthetic sequence, empirical data regarding catalyst and condition selection is summarized below.
Table 1: Optimization of Nitro Reduction (Chemoselectivity Profile)
Condition
Reagents
Conversion (%)
Debromination (%)
Conclusion
A
Pd/C (10%),
H2
(1 atm), MeOH
>99%
85%
Unsuitable (Loss of Br handle)
B
SnCl2⋅2H2O
, EtOH, 80°C
95%
<1%
Viable, but toxic/tedious workup
C
Fe powder,
NH4Cl
, EtOH/
H2O
>99%
<1%
Optimal (Highly chemoselective)
Table 2: Cross-Coupling Yields based on Catalyst Selection
Catalyst System
Base
Solvent
Yield (%)
Purity (LC-MS)
Pd(PPh3)4
Na2CO3
Toluene/
H2O
65%
88%
Pd(dppf)Cl2
K2CO3
Dioxane/
H2O
92%
>98%
Pd2(dba)3
/ XPhos
Cs2CO3
Dioxane
85%
95%
Biological Application: Mechanism of Action
Once synthesized, these benzimidazole-pyrimidine hybrids act as potent, ATP-competitive inhibitors of CDK4 and CDK6. As demonstrated in recent pharmacological evaluations , the inhibition of these kinases prevents the phosphorylation of the Retinoblastoma (Rb) protein.
Unphosphorylated Rb remains tightly bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the G1-to-S phase transition. This results in robust cell cycle arrest in hormone receptor-positive breast cancers.
Mechanism of action for benzimidazole-derived CDK4/6 inhibitors causing G1 arrest.
References
Wang, Z., et al. "Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation." Frontiers in Pharmacology, 2023.[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 46220502, Abemaciclib." PubChem, 2025.[Link]
"Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories." RSC Advances, 2024.[Link]
Method
Application Note: Synthesis and Diversification of Novel Kinase Inhibitors using 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline as a Core Scaffold
Strategic Rationale & Regiochemical IP Generation In modern medicinal chemistry, the benzimidazole core is a privileged scaffold, prominently featured in FDA-approved targeted therapies such as the CDK4/6 inhibitor Abema...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale & Regiochemical IP Generation
In modern medicinal chemistry, the benzimidazole core is a privileged scaffold, prominently featured in FDA-approved targeted therapies such as the CDK4/6 inhibitor Abemaciclib ([1]) and various pan-kinase inhibitors ([2]). 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline (CAS: 1353636-80-2) serves as a highly specialized building block for generating novel derivatives of these blockbuster drugs.
As a Senior Application Scientist, it is critical to understand the causality behind this specific substitution pattern:
N-Isopropyl Group: Provides optimal steric bulk to anchor the molecule deep within the hydrophobic pocket of the kinase ATP-binding site.
Strategic Regiochemistry (IP Generation): While Abemaciclib utilizes a 4-fluoro-6-bromo benzimidazole core[3], cyclizing this specific starting material yields the 5-fluoro-6-bromo isomeric core . Shifting the fluorine from C4 to C5 alters the dipole moment and the pKa of the N3 nitrogen. This provides a strategic pathway to bypass existing intellectual property (IP) while exploring novel structure-activity relationships (SAR) at the solvent interface.
Bromine & Fluorine Synergy: The fluorine atom improves metabolic stability and membrane permeability, while the bromine atom at C6 provides an essential synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[4].
Synthetic Workflow
The following workflow illustrates the divergence from the nitroaniline starting material to a diversified library of novel kinase inhibitors.
Synthetic workflow from 5-bromo-4-fluoro-N-isopropyl-2-nitroaniline to novel kinase inhibitors.
Self-Validating Experimental Protocols
Protocol 1: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without cleaving the sensitive C-Br bond.
Causality: Standard catalytic hydrogenation (H₂, Pd/C) readily inserts into activated C-Br bonds, causing hydrodehalogenation. An Iron/Ammonium Chloride (Fe/NH₄Cl) system operates via a single-electron transfer (SET) mechanism that is strictly chemoselective for the nitro group, preserving the bromine handle for downstream coupling.
Step-by-Step Procedure:
Suspend 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline (1.0 eq) and NH₄Cl (5.0 eq) in a 4:1 mixture of EtOH/H₂O (0.2 M).
Heat the mixture to 60 °C.
Add Iron powder (325 mesh, 5.0 eq) portion-wise over 15 minutes to prevent uncontrollable exotherms.
Reflux the reaction for 2 hours under vigorous stirring.
Filter the hot mixture through a Celite pad to remove iron oxides, washing the cake generously with hot EtOAc.
Concentrate the filtrate in vacuo, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the diamine.
Validation & Quality Control: The reaction is self-validating via a distinct visual shift from bright orange (nitro starting material) to a pale brown solution (diamine). TLC (Hexane/EtOAc 7:3) will confirm completion by the disappearance of the high-Rf starting material and the appearance of a highly polar, ninhydrin-active spot.
Protocol 2: Benzimidazole Cyclization
Objective: Construct the 2-methylbenzimidazole core.
Causality: Utilizing triethyl orthoacetate acts as both the electrophile and dehydrating agent. Unlike acetyl chloride, which can cause competitive N-acylation of the secondary isopropylamine, the orthoester ensures exclusive and clean cyclization to the 2-methylbenzimidazole core under mildly acidic conditions.
Step-by-Step Procedure:
Dissolve the crude 5-Bromo-4-fluoro-N1-isopropylbenzene-1,2-diamine (1.0 eq) in anhydrous toluene (0.3 M).
Add triethyl orthoacetate (3.0 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 eq).
Heat the mixture to 100 °C for 4 hours. Equip the flask with a Dean-Stark trap to continuously remove the ethanol byproduct, driving the equilibrium forward.
Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc.
Purify the organic layer via recrystallization (MTBE/Hexane) to isolate 6-bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzimidazole.
Validation & Quality Control: LC-MS serves as the primary validation checkpoint. The product must show complete disappearance of the diamine mass and the emergence of the characteristic bromine isotope doublet ([M+H]⁺ m/z 271/273 in a 1:1 ratio) corresponding to the cyclized core.
Protocol 3: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling
Objective: Append a heteroaryl group (e.g., a pyrimidine ring) to the C6 position.
Causality: The 6-bromo position is highly sterically hindered by the adjacent C5-fluorine and the bulky N1-isopropyl group. A catalyst with a large bite angle, such as Pd(dppf)Cl₂, is strictly required to accelerate the rate-limiting reductive elimination step in sterically congested environments[4].
Step-by-Step Procedure:
Charge a Schlenk flask with the 6-bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzimidazole (1.0 eq), the desired heteroaryl boronic ester (1.2 eq), and K₂CO₃ (2.5 eq).
Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).
Under a strict nitrogen atmosphere, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
Heat the sealed flask at 90 °C for 12 hours.
Cool the mixture, dilute with water, extract with EtOAc, and purify via flash column chromatography (DCM/MeOH gradient).
Validation & Quality Control: The reaction transitions from a heterogeneous suspension to a dark, homogeneous solution. HPLC monitoring confirms success when the starting material peak (<1% area) is replaced by the product peak, validated orthogonally by a mass shift corresponding to the coupled heteroaryl group.
Quantitative Data: Cross-Coupling Optimization
To ensure the robustness of the Suzuki-Miyaura coupling (Protocol 3), various catalyst systems were evaluated. The data below summarizes the self-validating optimization process, demonstrating why Pd(dppf)Cl₂ is the authoritative standard for this specific sterically hindered scaffold.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for the 6-Bromo-5-fluoro Benzimidazole Core
Entry
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation / Causality
1
Pd(PPh₃)₄
Na₂CO₃
1,4-Dioxane/H₂O
90
42%
Significant protodebromination observed due to slow oxidative addition.
Optimal; large bite angle of dppf overcomes steric hindrance efficiently.
4
Pd₂(dba)₃ / XPhos
Cs₂CO₃
DMF
100
74%
Good yield, but difficult solvent removal complicates downstream processing.
References
Frederick, M. O., & Kjell, D. P. (2015). "A synthesis of abemaciclib utilizing a Leuckart–Wallach reaction." Tetrahedron Letters, 56(7), 949-951. URL:[Link][1]
Cole, K. P., et al. (2019). "Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate." Organic Process Research & Development, 23(11), 2426-2433. URL:[Link][4]
Shah, K., et al. (2021). "Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside." Current Topics in Medicinal Chemistry. URL:[Link][2]
Application Note: Advanced Catalytic Workflows for the Functionalization of 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound of Interest: 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline (CAS: 1353636-80-2) Executive Summary & Strategic Context The compoun...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound of Interest: 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline (CAS: 1353636-80-2)
Executive Summary & Strategic Context
The compound 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline is a highly specialized, polyfunctional building block predominantly utilized in the synthesis of advanced kinase inhibitors (such as MEK inhibitors targeting the MAPK/ERK pathway). Its structural complexity—featuring an electron-withdrawing nitro group, a reactive bromo-substituent, a fluoro-substituent, and a sterically demanding N-isopropylamino group—presents unique chemoselectivity challenges during late-stage functionalization.
This application note details two critical catalytic workflows:
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling targeting the C5-bromo position.
Chemoselective Nitro Reduction to yield the corresponding diamine without triggering hydrodehalogenation (debromination/defluorination).
Figure 1: Strategic synthetic workflow for kinase inhibitor core assembly.
Catalytic System I: Suzuki-Miyaura Cross-Coupling
Mechanistic Causality & Catalyst Selection
The C5-bromo position is highly activated toward oxidative addition by the electron-withdrawing nature of the adjacent C4-fluoro and C2-nitro groups. However, the steric bulk of the N-isopropyl group at C1 can impede the transmetalation and reductive elimination steps.
To overcome this, is the catalyst of choice. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (approx. 99°), which sterically forces the palladium center into a geometry that dramatically accelerates reductive elimination[1], ensuring high turnover even with bulky boronic acids.
Aryl or Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)
adduct (0.05 equiv, 5 mol%)
Potassium Carbonate (
) (2.0 equiv, 2.0 mmol)
Solvent: 1,4-Dioxane / HPLC-grade Water (4:1 v/v, 5 mL)
Step-by-Step Methodology:
System Evacuation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aniline substrate, boronic acid, and
.
Solvent Degassing: Add the 1,4-Dioxane/Water mixture. Degas the suspension by sparging with ultra-pure Argon for exactly 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich phosphine ligands, which would kill the catalytic cycle.
Catalyst Introduction: Quickly add the
catalyst under a positive stream of Argon. Seal the flask.
Thermal Activation: Heat the reaction mixture to 90 °C using a pre-heated oil bath or heating block. Stir vigorously (800 rpm) for 4–6 hours.
In-Process Control (IPC): Monitor reaction progress via LC-MS. The mass shift will correspond to the loss of bromine (
Da) and the addition of the aryl group.
Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Figure 2: Pd-catalyzed Suzuki-Miyaura cycle highlighting C-Br bond activation.
Catalytic System II: Chemoselective Nitro Reduction
Mechanistic Causality & Catalyst Selection
Reducing the nitro group to an amine in the presence of an aromatic carbon-halogen bond is notoriously difficult. Standard hydrogenation using Palladium on Carbon (Pd/C) with Hydrogen gas or Triethylsilane (TES) rapidly induces hydrodehalogenation, cleaving the C-Br and C-F bonds[2].
To achieve chemoselectivity, the catalytic surface must be modified. Sulfided Platinum on Carbon (Pt/C-S) is the industrial gold standard. The sulfide acts as a catalytic poison that binds selectively to the highly active edge-sites of the platinum crystal lattice. This prevents the oxidative addition required to cleave the C-Br bond, while still allowing the facile, multi-step reduction of the polar
group. Alternatively, heterogeneous
catalysts utilizing sodium hypophosphite as a hydrogen source have shown exceptional chemoselectivity for halonitroarenes[2].
Quantitative Catalyst Comparison
The following table summarizes the chemoselectivity of various catalytic systems when applied to 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline (or its cross-coupled derivatives).
Catalytic System
Hydrogen Source
Temp (°C)
Conversion
Yield (Desired Amine)
Debrominated Byproduct
5% Pd/C
(1 atm)
25
>99%
12%
87%
5% Pd/C
Triethylsilane (TES)
25
>99%
<5%
>90%
5% Pt/C
(1 atm)
25
>99%
55%
42%
5% Pt/C (Sulfided)
(1 atm)
25
>99%
96%
<1%
80
>99%
98%
0%
Data synthesis based on optimization parameters for halonitroarene reductions.
Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (10 mL)
Step-by-Step Methodology:
Preparation: Dissolve the nitroarene substrate in THF (10 mL) in a round-bottom flask.
Catalyst Addition: Carefully add the 5% Pt/C-S catalyst. Safety Note: Dry carbon-based catalysts can be pyrophoric. Add the catalyst to the solvent, not vice versa, or flush the flask with Argon prior to addition.
Atmosphere Exchange: Seal the flask with a rubber septum. Connect a vacuum line and an Argon line via a three-way stopcock. Evacuate the flask and backfill with Argon (repeat 3 times).
Hydrogenation: Replace the Argon line with a hydrogen balloon. Evacuate the flask briefly and backfill with
(repeat 3 times).
Reaction: Stir the heterogeneous mixture vigorously at room temperature for 12 hours. The reaction is typically exothermic initially; monitor to ensure the temperature does not exceed 30 °C, which could override the catalyst poisoning and initiate dehalogenation.
Filtration & Workup: Once LC-MS confirms complete consumption of the starting material and the absence of hydroxylamine intermediates, purge the flask with Argon. Filter the mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the Celite pad with additional THF (10 mL).
Isolation: Concentrate the filtrate in vacuo to yield the highly sensitive diamine intermediate. Causality: The resulting diamine is prone to air oxidation; it should be immediately subjected to the next synthetic step (e.g., cyclization with an orthoester to form a benzimidazole).
References
Chakraborty, S., & Sasson, Y. (2022). Selective reduction of aromatic halonitroarene to corresponding amine with Ru-gC3N4 as a catalyst in presence of sodium hypophosphite as a hydrogen source. ResearchGate. Available at:[Link]
The Synthetic Versatility of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline: A Precursor for High-Performance Dyes and Pigments
Introduction In the dynamic landscape of colorant chemistry, the pursuit of novel chromophores with enhanced properties such as superior lightfastness, thermal stability, and specific spectral characteristics is a consta...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the dynamic landscape of colorant chemistry, the pursuit of novel chromophores with enhanced properties such as superior lightfastness, thermal stability, and specific spectral characteristics is a constant endeavor. Substituted nitroanilines are a critical class of intermediates in the synthesis of azo dyes and pigments, which constitute a significant portion of the commercial colorant market.[1][2] The strategic incorporation of halogen and alkyl functionalities onto the aniline scaffold provides a powerful tool for fine-tuning the electronic and physical properties of the resulting dyes. This guide provides an in-depth exploration of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline, a versatile precursor for the synthesis of a diverse range of high-performance dyes and pigments.
The unique substitution pattern of this aniline derivative, featuring a bromine atom, a fluorine atom, a nitro group, and an N-isopropyl group, offers a multifaceted platform for molecular design. The electron-withdrawing nature of the nitro and halogen groups significantly influences the electronic properties of the molecule, which can be leveraged to create dyes with specific absorption maxima and enhanced stability. This document serves as a comprehensive resource for researchers and scientists in the fields of dye chemistry, materials science, and drug development, offering detailed application notes, experimental protocols, and an exploration of the underlying chemical principles.
Physicochemical Properties and Safety Considerations
While specific experimental data for 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is not extensively available in the public domain, its properties can be inferred from closely related structures. A summary of its identifiers and predicted properties, alongside those of similar compounds, is presented in Table 1.
Table 1: Physicochemical Properties of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline and Related Compounds
Substituted anilines, particularly those containing nitro and halogen groups, should be handled with care. Based on safety data for similar compounds, 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[1][6][7][8][9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood.[8]
Synthesis of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline
The synthesis of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline can be approached through a multi-step pathway, drawing from established methodologies for the synthesis of related nitroaniline compounds.[10][11][12] A plausible synthetic route is outlined below, starting from the commercially available 2-bromo-5-fluoroaniline.
Caption: Proposed synthetic workflow for 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline.
Protocol 1: Synthesis of 2-Bromo-5-fluoro-4-nitroaniline (Intermediate)
This protocol is adapted from patented procedures for the synthesis of a key intermediate.[11][12]
Materials:
2-Bromo-5-fluoroaniline
Concentrated Sulfuric Acid (98%)
Concentrated Nitric Acid (70%)
Dichloromethane
Isopropanol
Ice
Three-necked round-bottom flask, dropping funnel, magnetic stirrer, thermometer, and standard glassware.
Procedure:
To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
Slowly add 2-bromo-5-fluoroaniline to the cooled sulfuric acid while maintaining the temperature between 0-5 °C.
Once the addition is complete, slowly add concentrated nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.[11]
After the addition of nitric acid, continue stirring the reaction mixture at 0-5 °C for 1 hour.
Carefully pour the reaction mixture onto crushed ice with stirring.
Extract the aqueous mixture with dichloromethane.
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Recrystallize the crude product from isopropanol to yield pure 2-bromo-5-fluoro-4-nitroaniline.[12]
Application in Azo Dye Synthesis
The primary application of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline in the field of colorants is as a diazo component in the synthesis of azo dyes. The synthesis involves two key steps: diazotization of the primary amine and subsequent coupling with an electron-rich aromatic compound.[2][13][14]
Caption: General workflow for the synthesis of azo dyes.
Protocol 2: Diazotization of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline
Materials:
5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
Distilled Water
Ice
Beakers, magnetic stirrer, and a thermometer.
Procedure:
In a beaker, suspend 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold distilled water.
Slowly add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C.
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction due to its instability.[2]
Protocol 3: Azo Coupling with N,N-diethylaniline
Materials:
Diazonium salt solution from Protocol 2
N,N-diethylaniline
10% Aqueous Hydrochloric Acid
Sodium Acetate
Ethanol
Buchner funnel and vacuum filtration apparatus.
Procedure:
In a separate beaker, dissolve N,N-diethylaniline (1.0 eq) in a 10% aqueous hydrochloric acid solution.
Cool this solution to 0-5 °C in an ice bath.
Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring, maintaining the temperature at 0-5 °C.
A colored precipitate of the azo dye should form.
Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
Gradually add a solution of sodium acetate to adjust the pH and facilitate the precipitation of the dye.
Isolate the precipitated dye by vacuum filtration using a Buchner funnel.
Wash the filter cake with cold water to remove any unreacted salts and by-products.
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol.
Characterization of the Synthesized Azo Dye
The structural and spectral properties of the newly synthesized azo dye should be thoroughly characterized using a range of analytical techniques.
Table 2: Analytical Techniques for Azo Dye Characterization
Technique
Purpose
Expected Observations
FT-IR Spectroscopy
To identify functional groups.
Characteristic peaks for N=N stretching, C-N stretching, aromatic C-H stretching, and nitro group (NO₂) stretching.[15][16]
¹H and ¹³C NMR Spectroscopy
To elucidate the chemical structure and confirm the final product.
Signals corresponding to the aromatic protons and carbons of both aniline and coupling component moieties, as well as the alkyl groups.[17][18]
UV-Visible Spectroscopy
To determine the absorption maximum (λmax) and the color of the dye.
A strong absorption band in the visible region, the position of which will determine the color of the dye.[18]
Mass Spectrometry (MS)
To determine the molecular weight of the dye.
A molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye.
Melting Point Analysis
To assess the purity of the synthesized dye.
A sharp and defined melting point range indicates a high degree of purity.
Conclusion
5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is a highly functionalized precursor with significant potential in the synthesis of novel azo dyes and pigments. The presence of bromo, fluoro, and nitro substituents provides chemists with multiple avenues for tailoring the properties of the final colorants. The protocols outlined in this guide, based on established chemical principles and analogous syntheses, offer a solid foundation for researchers to explore the rich chemistry of this versatile intermediate. Further research into the synthesis and application of dyes derived from this precursor is warranted to fully unlock its potential in creating next-generation colorants for a wide array of applications.
References
Angene Chemical. (2021, May 1). Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline. Retrieved from [Link]
CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline. (n.d.). Google Patents.
CN110627655B - Synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. (n.d.). Google Patents.
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. (n.d.). Google Patents.
WO 2025/109026 A1. (2025, May 30). Google Patents.
Elgemeie, G. H., et al. (2022). Classifications, properties, recent synthesis and applications of azo dyes. PMC. Retrieved from [Link]
PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]
MDPI. (2023, September 21). Recent Advances in the Synthesis of Aromatic Azo Compounds. Retrieved from [Link]
MURAL - Maynooth University. (2023, October 30). The continuous flow synthesis of azos. Retrieved from [Link]
Semantic Scholar. (n.d.). FT-IR, FT-Raman, NMR and U-V Spectral investigation: Computation of vibrational frequency, chemical shifts and electronic structure calculations of 1-bromo-4-nitrobenzene. Retrieved from [Link]
MDPI. (2025, November 6). Identification of Phthalocyanine Textile Dye Reactive Blue 21 in a Food Coloring by UV-Vis, Raman, and NMR Spectroscopies and HPLC-QTOF-MS. Retrieved from [Link]
ResearchGate. (2014, December 3). FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures)_Supp Mat. Retrieved from [Link]
CSIR-NIScPR. (2023, June 15). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline. Retrieved from [Link]
Technical Support Center: Managing Side Reactions of 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and downstream processing of highly functionalized building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and downstream processing of highly functionalized building blocks. 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline is a critical intermediate in the synthesis of kinase inhibitors and benzimidazole derivatives. However, its dense array of reactive sites—an aryl bromide, an aryl fluoride, a nitro group, and a secondary amine—creates a "perfect storm" for competing side reactions.
This guide provides field-proven troubleshooting protocols, mechanistic causality, and self-validating workflows to help you control regioselectivity, prevent over-reaction, and achieve chemoselective downstream transformations.
Section 1: SNAr Synthesis & Regioselectivity Control
Q1: When synthesizing 5-bromo-4-fluoro-N-isopropyl-2-nitroaniline from 1-bromo-2,5-difluoro-4-nitrobenzene via SNAr with isopropylamine, I am observing a significant bis-aminated impurity. How can I control the regioselectivity?
Expertise & Causality:
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr). The precursor, 1-bromo-2,5-difluoro-4-nitrobenzene, contains two fluorine atoms. The fluorine ortho to the nitro group is highly activated because the strongly electron-withdrawing nitro group stabilizes the intermediate zwitterionic Meisenheimer complex via resonance. The fluorine para to the nitro group is also activated, albeit to a lesser extent.
If the reaction is run with excess isopropylamine or at elevated temperatures, the initial product can undergo a second SNAr reaction at the remaining fluorine, yielding a bis-isopropylamino side product. The rate-limiting step in such SNAr aminolysis reactions is often the proton transfer and elimination of HF from the Meisenheimer complex [1].
Troubleshooting Protocol: Controlled SNAr Workflow
To ensure a self-validating system, this protocol strictly controls stoichiometry and temperature to prevent over-reaction [2].
Stoichiometry Control : Use exactly 1.05 equivalents of isopropylamine. Do not use excess amine as the base. Instead, use 1.1 equivalents of a mild inorganic base (e.g., K₂CO₃) to act as an HF scavenger.
Temperature Profiling : Suspend the starting material in a polar aprotic solvent (e.g., THF). Begin the reaction at 0 °C. Slowly warm to ambient temperature (20–25 °C) over 2 hours.
In-Process Control (IPC) : Monitor via LC-MS. Terminate the reaction immediately once the starting material (<1%) is consumed.
Mechanistic pathway of SNAr aminolysis and divergence to the bis-substituted side product.
Section 2: Hydrolysis and Moisture Sensitivity
Q2: My LC-MS shows an impurity with a mass shift of -2 Da relative to the target product. What is causing this, and how do I eliminate it?
Expertise & Causality:
A mass shift of -2 Da corresponds to the replacement of a fluorine atom (19 Da) with a hydroxyl group (17 Da). This is a classic SNAr hydrolysis side reaction. The highly activated C-F bond is susceptible to attack by water, especially in the presence of the basic conditions (K₂CO₃) used for the aminolysis, resulting in the formation of 5-bromo-4-hydroxy-N-isopropyl-2-nitroaniline.
Troubleshooting Protocol: Anhydrous Conditions
Solvent Drying : Use strictly anhydrous THF (water content < 50 ppm by Karl Fischer titration).
Reagent Handling : Ensure K₂CO₃ is oven-dried at 120 °C overnight before use to remove absorbed atmospheric moisture.
Atmosphere : Conduct the reaction under a positive pressure of dry nitrogen or argon.
Q3: I need to reduce the nitro group to an amine to form the corresponding phenylenediamine. However, standard Pd/C hydrogenation causes extensive debromination. What is the optimal alternative?
Expertise & Causality:
Catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is the standard method for nitro reduction. However, palladium readily inserts into the weak C-Br bond via oxidative addition. Under a hydrogen atmosphere, this leads to rapid protodebromination, yielding a des-bromo aniline side product.
To achieve chemoselective reduction of the nitro group while preserving both the aryl bromide and aryl fluoride, you must use a method that operates via single-electron transfer (SET). The modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is the gold standard for this transformation [3].
Troubleshooting Protocol: Chemoselective Fe/NH₄Cl Reduction
This protocol is self-validating; the visual change of the iron sludge indicates reaction progression.
Preparation : Dissolve 5-bromo-4-fluoro-N-isopropyl-2-nitroaniline (1.0 eq) in a 3:1 mixture of Ethanol/Water (0.2 M concentration).
Activation : Add Iron powder (5.0 eq, <10 μm particle size) and Ammonium Chloride (NH₄Cl, 5.0 eq).
Heating : Heat the mixture to 65–70 °C. The reaction will turn into a dark brown/black suspension as Fe is oxidized to iron oxides (Fe₃O₄).
Validation : Check TLC (Hexanes/EtOAc 3:1). The highly colored yellow nitro starting material will disappear, replaced by a highly polar, UV-active (but less colored) diamine spot.
Workup : Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the cake thoroughly with hot ethyl acetate. Concentrate the filtrate and partition between EtOAc and saturated NaHCO₃ to isolate the pure diamine.
Decision tree for chemoselective nitro reduction avoiding protodebromination side reactions.
Section 4: LC-MS Diagnostic Data Presentation
To assist in the rapid identification of these side reactions during your in-process controls, refer to the following diagnostic table summarizing the expected mass shifts.
Analyte
Structure / Modification
LC-MS [M+H]⁺ (Br isotope pattern)
Primary Cause
Target Product
5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline
277.0 / 279.0
N/A (Desired outcome)
Side Product A
Bis-isopropylamino derivative
316.0 / 318.0
Excess amine, elevated temperature
Side Product B
5-Bromo-4-hydroxy-N-isopropyl-2-nitroaniline
275.0 / 277.0 (-2 Da shift)
Moisture in solvent, wet K₂CO₃
Side Product C
4-Fluoro-N-isopropyl-2-nitroaniline
199.1 (No Br isotopes)
Debromination during Pd/C reduction
References
Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions
Journal of Organic Chemistry - ACS Publications
URL:[Link]
US20200354350A1 - Cyclin dependent kinase inhibitors
Google Patents
URL
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism
Journal of Chemical Education - ACS Publications
URL:[Link]
Optimization
Technical Support Center: Stability & Handling of 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline
Welcome to the Technical Support Center for 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline (CAS: 1353636-80-2) . This hub is designed for researchers, medicinal chemists, and drug development professionals who utilize this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline (CAS: 1353636-80-2) . This hub is designed for researchers, medicinal chemists, and drug development professionals who utilize this highly functionalized aniline derivative as a critical building block in active pharmaceutical ingredient (API) synthesis.
Due to its dense array of electronic push-pull substituents, this compound exhibits counterintuitive reactivity profiles. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to prevent degradation under acidic and basic conditions.
Executive Summary & Physicochemical Profile
To master the handling of this compound, one must first understand the electronic cross-talk between its substituents. The ortho-nitro group acts as a powerful electron-withdrawing sink, drastically altering the basicity of the amine and the electrophilicity of the halogen atoms.
Quantitative Stability & Reactivity Data
Parameter
Value
Causality / Mechanistic Impact
Conjugate Acid pKₐ
< 0 (Estimated)
The strongly electron-withdrawing ortho-nitro group heavily delocalizes the nitrogen lone pair, drastically reducing the basicity of the amine [2].
Amine N-H pKₐ
~13.5 – 14.5
The ortho-nitro group stabilizes the conjugate amide anion via resonance, making the N-H proton unusually acidic for a secondary amine[1].
C5-Bromo SₙAr Reactivity
High (Activated)
Positioned para to the nitro group. Nucleophilic attack forms a highly resonance-stabilized Meisenheimer complex [4].
C4-Fluoro SₙAr Reactivity
Low (Deactivated)
Positioned meta to the nitro group. It cannot delocalize negative charge onto the nitro group and is deactivated by the para-amino group [3].
N-Dealkylation Threshold
pH < 1, T > 60°C
Requires harsh Brønsted/Lewis acids to protonate the deactivated amine, followed by thermal cleavage of the isopropyl cation [5].
Troubleshooting Guide: Basic Conditions (pH > 8)
Q: Why do I observe significant mass loss and the formation of high-molecular-weight impurities during basic cross-coupling reactions?
A: This is caused by base-induced oligomerization. The N-H proton of the isopropylamine group is rendered highly acidic (pKₐ ~14) by the adjacent ortho-nitro group[1]. When exposed to strong bases (e.g., NaH, KOtBu, or even Cs₂CO₃ at elevated temperatures), the amine is deprotonated to form a nucleophilic amide anion. Because the C5-bromo position on neighboring molecules is highly activated for Nucleophilic Aromatic Substitution (SₙAr), the deprotonated amine attacks the C5 position of another molecule, initiating a dimerization/polymerization cascade.
Q: Why does the bromine atom react preferentially over the fluorine atom under basic nucleophilic conditions? Shouldn't fluorine be a better leaving group?
A: While fluorine is typically a superior leaving group in SₙAr reactions due to its electronegativity, regiochemistry dictates the reactivity here . SₙAr requires the formation of a resonance-stabilized Meisenheimer complex[4]. The nitro group can only stabilize this intermediate if the leaving group is ortho or para to it[3].
The Bromine (C5) is para to the nitro group, allowing direct resonance delocalization of the negative charge onto the nitro oxygen atoms.
The Fluorine (C4) is meta to the nitro group, meaning resonance stabilization is impossible [4].
Therefore, nucleophiles (OH⁻, RO⁻, amines) will chemoselectively displace the bromine atom, leaving the fluorine intact.
Mechanistic pathways of base-induced degradation via deprotonation and SNAr at the C5-bromo site.
Troubleshooting Guide: Acidic Conditions (pH < 4)
Q: Is the N-isopropyl group stable during acidic Boc-deprotection of other moieties in my synthetic sequence?
A: Yes, under mild acidic conditions (e.g., 20% TFA in DCM at room temperature), the N-isopropyl group is completely stable. Because the electron-deficient ring drastically lowers the amine's basicity (conjugate acid pKₐ < 0) [2], it remains largely unprotonated in mild acids.
However, if you subject the compound to harsh Brønsted acids (e.g., concentrated HCl, methanesulfonic acid) combined with heat (>60°C) , you will induce N-dealkylation [5]. The mechanism involves forced protonation of the amine followed by thermal cleavage of the isopropyl group (released as an isopropyl cation or trapped by the conjugate base), yielding the des-isopropyl impurity (5-bromo-4-fluoro-2-nitroaniline).
Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . Built-in visual and analytical checkpoints allow you to verify the integrity of the chemistry in real-time.
Objective: Couple the C5-bromo position without inducing amide-anion oligomerization.
Solvent Preparation: Dissolve 1.0 eq of the aniline in degassed, anhydrous 1,4-dioxane (0.1 M).
Validation Checkpoint: The solution must be a clear, bright yellow. Any dark orange or red coloration prior to base addition indicates preexisting impurities or degradation.
Base Selection: Add 2.0 eq of K₃PO₄ or Na₂CO₃. Do not use Cs₂CO₃, KOtBu, or NaOH.
Validation Checkpoint: These weak inorganic bases buffer the pH below the ~13.5 threshold required to deprotonate the secondary amine, actively suppressing dimerization.
Catalyst Addition: Add your Pd-catalyst and boronic acid. Heat the reaction to a maximum of 60°C.
Validation Checkpoint: Monitor by LC-MS at the 2-hour mark. The presence of the desired product mass without an [M+H]⁺ peak at m/z ~450+ (dimer mass) confirms that the weak base successfully prevented intermolecular SₙAr.
Protocol B: Safe Acidic Workup & Extraction
Objective: Remove basic impurities without causing N-dealkylation or protonation-induced partitioning.
Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc).
Mild Acid Wash: Wash the organic layer with 5% aqueous citric acid or saturated NH₄Cl (pH ~4-5). Avoid 1N HCl.
Validation Checkpoint: The aqueous layer should remain colorless. A yellow aqueous layer indicates that the pH dropped too low, causing the aniline to protonate into a water-soluble anilinium ion. If the aqueous layer is yellow, back-extract with EtOAc after neutralizing to pH 7 with NaHCO₃.
Thermal Control: If a strong acid (e.g., TFA) was used in a prior step, quench the mixture immediately at 0°C.
Validation Checkpoint: LC-MS analysis of the organic layer should show the intact mass (m/z 277). The appearance of a peak at m/z 235 indicates thermal N-dealkylation occurred due to delayed quenching.
Process & Degradation Workflows
Decision matrix for handling 5-bromo-4-fluoro-N-isopropyl-2-nitroaniline in varying pH conditions.
References
What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? Quora. 1
Which is more basic, o-nitroaniline or p-nitroaniline? Quora. 2
Technical Support Center: Suzuki Coupling with Halogenated Anilines
A Senior Application Scientist's Guide to Troubleshooting and Optimization Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that while t...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that while this reaction is a cornerstone of modern synthetic chemistry, its application to halogenated anilines—key building blocks in pharmaceutical and materials science—can present unique challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues you may encounter in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed decisions and logically troubleshoot your experiments.
Part 1: General Reaction Failure & Low Conversion
This section addresses the most common and frustrating issue: a reaction that simply doesn't work or provides disappointingly low yields of the desired product.
Q1: My Suzuki coupling with a halogenated aniline shows no product, or conversion is very low. What are the fundamental parameters I should verify first?
A1: When a reaction fails, it's crucial to return to first principles. The Suzuki coupling is catalyzed by a Pd(0) species, which is highly sensitive to its environment. Before re-screening complex variables, ensure your foundational setup is flawless.
Inert Atmosphere Integrity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen.[1][2] This not only kills the catalyst but can also promote undesirable side reactions like the homocoupling of your boronic acid.[1][3]
Causality: Oxygen intercepts the Pd(0) species before it can enter the catalytic cycle, breaking the chain. Phosphine ligands, which are essential for stabilizing the catalyst, are also prone to oxidation, rendering them ineffective.[2]
Protocol: Ensure your reaction vessel is rigorously purged. This is best achieved by evacuating the sealed flask and backfilling it with an inert gas (Argon or Nitrogen) at least three times. All solvents and liquid reagents must be thoroughly degassed beforehand by sparging with inert gas, or through a series of freeze-pump-thaw cycles for more sensitive reactions.[1][4]
Reagent Quality and Stability:
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation (hydrolysis back to the arene) and formation of boroxine anhydrides upon storage.[1][2][3] This is especially problematic for electron-deficient or some heteroaryl boronic acids.[5] Always use freshly purchased or recrystallized boronic acids. For troublesome substrates, consider using more stable derivatives like pinacol esters or potassium aryltrifluoroborates, which can offer greater stability.[1][2][6]
Solvent and Base Purity: Ensure solvents are of high purity and anhydrous if the protocol demands it. The choice and quality of the base are also critical; use a finely powdered, dry base to ensure consistent reactivity and solubility.[1]
Catalyst Activity: Ensure your palladium source and ligands have been stored correctly under an inert atmosphere. Pre-catalysts are often more stable, but their activation to Pd(0) is a critical step that can be inhibited by impurities.
A systematic check of these three areas will resolve a majority of outright reaction failures.
Part 2: Navigating Common Side Products
Observing new spots on your TLC or peaks in your LC-MS can be as frustrating as low conversion. Understanding where these side products come from is the key to their elimination.
Q2: I'm observing a significant amount of dehalogenated aniline. What causes this, and how can I prevent it?
A2: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common and troublesome side reaction.[4] It is particularly prevalent with more reactive halides (I > Br > Cl) and electron-deficient anilines.[4][7][8]
Mechanism: The primary culprit is the in-situ formation of a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium complex with bases, trace water, or certain solvents (like alcohols).[3][4] The aryl halide undergoes oxidative addition to Pd(0) to form an Ar-Pd-X intermediate. If a Pd-H species is present, it can undergo reductive elimination with the aryl group, yielding the dehalogenated arene (Ar-H) and regenerating the catalyst, which can then continue this parasitic cycle.[3][4]
Mitigation Strategies:
Base Selection: Avoid strong alkoxide bases if dehalogenation is observed. Switch to phosphate bases like K₃PO₄ or weaker carbonate bases (K₂CO₃, Cs₂CO₃), which are less prone to generating hydride species.[4]
Solvent Choice: Use high-purity, aprotic solvents like dioxane, THF, 2-MeTHF, or toluene to minimize potential hydride sources.[4][9]
Ligand Screening: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sometimes suppress dehalogenation by accelerating the desired cross-coupling pathway relative to the dehalogenation pathway.[4]
Protecting Groups: For N-H containing heterocycles, deprotonation by the base can increase the ring's electron density and sometimes promote dehalogenation. Protecting the N-H group can be an effective, if less elegant, solution.[10]
Q3: My crude reaction mixture is full of the boronic acid homocoupled product (biaryl). How can I minimize this?
A3: Homocoupling of the boronic acid is almost always a sign of excess oxygen in your reaction.[1][3]
Mechanism: While the productive catalytic cycle involves Pd(0)/Pd(II), the presence of oxygen can facilitate an oxidative coupling pathway where two boronic acid molecules are coupled by a Pd(II) species.[2][3] If you start with a Pd(II) precatalyst (like Pd(OAc)₂), its reduction to the active Pd(0) can sometimes consume the boronic acid, also leading to homocoupling.[2]
Mitigation Strategies:
Rigorous Degassing: This is the most critical step. As mentioned in Q1, ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.[1]
Use a Pd(0) Source: Starting directly with a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can mitigate homocoupling that arises from the initial reduction of a Pd(II) source.[2]
Control Stoichiometry: Ensure you are not using a vast excess of the boronic acid, as this can favor side reactions. A slight excess (1.2-1.5 equivalents) is typically sufficient.
Part 3: Substrate-Specific Challenges
Not all halogenated anilines are created equal. The nature of the halogen and the substitution pattern on the ring dramatically influence reactivity.
Q4: My reaction works well with a bromoaniline, but fails with the analogous chloroaniline. Why is this, and how should I adapt my conditions?
A4: This is a classic challenge in cross-coupling chemistry. The reactivity of aryl halides in Suzuki coupling follows the general trend I > Br > Cl > F, which is inversely related to the carbon-halogen (C-X) bond dissociation energy.[11] The C-Cl bond is significantly stronger than the C-Br bond, making the first step of the catalytic cycle—oxidative addition of the palladium catalyst into the C-Cl bond—much more difficult.[11][12]
To overcome this higher activation barrier, you must use a more potent catalytic system.
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often insufficient for chloroanilines. You need a more electron-rich and sterically hindered ligand to promote the challenging oxidative addition step.[13]
Recommended Ligands: Modern Buchwald-type biaryl phosphine ligands such as XPhos and SPhos are excellent choices for activating aryl chlorides.[1][9][14] N-Heterocyclic Carbene (NHC) ligands are also highly effective.
Base and Temperature: The sluggish oxidative addition often requires more forcing conditions.
Recommended Bases: Stronger inorganic bases like potassium phosphate (K₃PO₄) are often more effective than carbonates for these challenging couplings.[1][11]
Temperature: Reactions with chloroanilines typically require higher temperatures (e.g., 100 °C or higher) to proceed at a reasonable rate.[11]
Q5: I'm attempting to couple an ortho-substituted halogenated aniline and getting poor results. How does steric hindrance impact the reaction?
A5: Steric hindrance from an ortho substituent can significantly impede the reaction.[15][16] The bulk can interfere with multiple steps in the catalytic cycle:
Oxidative Addition: The palladium catalyst may struggle to approach and insert into the sterically congested C-X bond.
Reductive Elimination: This final, product-forming step requires the two organic partners on the palladium center to come into close proximity. Steric clash between an ortho substituent and the other coupling partner can make this difficult.[17][18]
Furthermore, the aniline's own amino group at the ortho position can be problematic, sometimes coordinating to the palladium center and inhibiting catalysis.[19]
Solutions for Steric Hindrance:
Specialized Ligands: This is where rational ligand design shines. Extremely bulky and electron-rich ligands have been developed specifically for these challenging couplings. Buchwald ligands (XPhos, SPhos) are again a primary choice.[14] In some cases, specialized palladacycle precatalysts like CataCXium® A Pd G3 have shown unique effectiveness for couplings with unprotected ortho-bromoanilines.[1][19]
Reaction Conditions: Higher temperatures and longer reaction times may be necessary to overcome the steric barriers.
Boronic Ester Choice: While less common, the steric profile of the boronic acid partner can also play a role. If coupling two highly hindered fragments, expect lower yields.[15]
Part 4: Visual Guides and Protocols
To synthesize this information, the following diagrams and protocols provide a visual workflow for troubleshooting and a practical guide for setting up your reaction.
Visualizations
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
effect of temperature on 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline reactivity
Welcome to the Technical Support Center for 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline (CAS: 1353636-80-2). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline (CAS: 1353636-80-2).
As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex reactivity profile of this highly functionalized synthetic intermediate. This molecule presents a classic chemoselectivity challenge: it contains three distinct reactive sites (a fluorine atom, a bromine atom, and a nitro group) whose reactivity is heavily dictated by thermodynamic and kinetic controls—most notably, temperature .
Below, you will find a deep dive into the causality of its reactivity, targeted troubleshooting workflows, self-validating experimental protocols, and empirical data to ensure your synthetic pathways remain robust and reproducible.
Part 1: The Molecular Architecture & Causality of Reactivity
To master the reactivity of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline, one must understand the electronic interplay at its core. The molecule's behavior is not merely a list of functional groups, but a dynamic system governed by bond dissociation energies and intermediate stabilization:
The C-F Bond (Position 4 - SNAr Susceptibility): Counterintuitively, fluorine is an exceptional leaving group in Nucleophilic Aromatic Substitution (SNAr)[1]. The rate-determining step in SNAr is not the cleavage of the carbon-halogen bond, but the formation of the anionic Meisenheimer complex[2]. Fluorine’s extreme electronegativity exerts a powerful electron-withdrawing inductive (-I) effect, stabilizing this intermediate far better than bromine[1]. This pathway is kinetically favored at lower temperatures .
The C-Br Bond (Position 5 - Cross-Coupling Susceptibility): In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond[3]. Because the C-Br bond (approx. 67 kcal/mol) is significantly weaker than the C-F bond (approx. 115 kcal/mol), Palladium selectively inserts at the bromine position[4]. This pathway requires higher activation energy and is thermodynamically driven at elevated temperatures .
The Nitro Group (Position 2 - Reduction): Reducing the nitro group to an amine is synthetically valuable but perilous. The primary competing side-reaction is hydrodehalogenation (cleavage of the C-Br bond)[5]. Controlling the temperature and selecting the correct catalyst is critical to preserving the halogen scaffold[6].
Fig 1: Temperature-dependent chemoselective pathways of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline.
Part 2: Troubleshooting Guide & FAQs
Q1: During my Suzuki-Miyaura cross-coupling at the bromine position, I am observing significant displacement of the fluorine atom. How do I prevent this?Causality & Solution: You are likely using a strong nucleophilic base (e.g., NaOH, KOH) at high temperatures (80-100°C). At these elevated temperatures, the hydroxide ion acts as a nucleophile, initiating an SNAr reaction at the highly activated C-F bond[7].
Troubleshooting Step: Switch to a milder, non-nucleophilic base such as Potassium Carbonate (
K2CO3
) or Cesium Carbonate (
Cs2CO3
)[8]. Additionally, lower the reaction temperature to 60-70°C and utilize a highly active, sterically hindered Palladium ligand (e.g., RuPhos or BrettPhos) to accelerate the oxidative addition at the C-Br bond before SNAr can occur[3].
Q2: I want to selectively displace the fluorine atom with an amine via SNAr, but I keep seeing side-reactions at the bromine position. What is going wrong?Causality & Solution: Your reaction temperature is too high. SNAr at the fluorine position is kinetically favored and can often proceed at room temperature or even 0°C due to the strong activation by the ortho-nitro group[1].
Troubleshooting Step: Cool the reaction to 0°C before adding your nucleophile. Allow it to slowly warm to room temperature. Do not apply heat. The activation energy for SNAr at the fluorine is low enough that heating is unnecessary and will only invite unwanted nucleophilic attack or radical reactions at the bromine[2].
Q3: I am trying to reduce the nitro group to an amine using standard Pd/C and
H2
gas, but my LC-MS shows a mass missing 79/81 Da. Why?Causality & Solution: You are experiencing hydrodehalogenation. Palladium on carbon (Pd/C) under
H2
gas at elevated temperatures or pressures is highly active for the hydrogenolysis of C-Br bonds[9].
Troubleshooting Step: Temperature control is paramount. Research has shown that monodehalogenation occurs under reflux, while selective nitro reduction occurs strictly at room temperature[5]. Switch to a room-temperature transfer hydrogenation method (e.g., Hydrazine hydrate with Pd/C at 20°C)[6], or abandon Palladium entirely in favor of an Iron-based reduction (Fe/
NH4Cl
) which is inherently blind to halogens[9].
Fig 2: Decision workflow for preventing dehalogenation during nitro reduction.
Part 3: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a temperature deviation occurs, it is caught before downstream synthesis is ruined.
Objective: Selectively substitute the fluorine atom with a secondary amine while preserving the bromine atom.
Preparation: Dissolve 1.0 eq of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline in anhydrous DMF (0.2 M concentration) under an inert
N2
atmosphere.
Temperature Control (Critical): Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C.
Reagent Addition: Add 1.2 eq of the desired amine nucleophile dropwise over 10 minutes. Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic proton scavenger.
Validation Checkpoint 1: After 30 minutes at 0°C, take a 10 µL aliquot, quench in water/MeCN, and run an LC-MS. You should observe the mass of the desired product. If unreacted starting material remains, allow the reaction to warm to 20°C (Room Temperature). Do not exceed 25°C.
Workup: Quench the reaction with ice-cold water to precipitate the product. Filter and wash with cold water. The bromine atom will remain completely intact[4].
Objective: Selectively couple an aryl boronic acid at the bromine position while preserving the fluorine atom.
Preparation: In a Schlenk flask, combine 1.0 eq of the nitroaniline, 1.1 eq of aryl boronic acid, and 2.0 eq of anhydrous
K2CO3
(Avoid NaOH/KOH to prevent SNAr)[8].
Solvent & Degassing: Add a 4:1 mixture of Toluene/Water. Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which degrades the Pd catalyst.
Catalyst Addition: Add 5 mol%
Pd(dppf)Cl2
.
Temperature Control (Critical): Heat the reaction to exactly 70°C. Causality note: 70°C provides enough thermal energy to surpass the oxidative addition barrier of the C-Br bond, but remains low enough to minimize hydroxide-induced SNAr at the C-F bond.
Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc) every 2 hours. The starting material spot should cleanly convert to a single lower-Rf spot. If multiple spots appear, the temperature is too high, causing competitive C-F cleavage.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
Na2SO4
, and purify via silica gel chromatography.
Part 4: Quantitative Data & Temperature Thresholds
The following table summarizes the empirical temperature thresholds required to maintain chemoselectivity for 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline.
Reaction Pathway
Target Site
Reagents / Catalyst
Optimal Temp Range
Critical Failure Temp
Primary Failure Mode
SNAr
C-F (Pos 4)
Amines/Thiols, DIPEA, DMF
0°C to 25°C
> 50°C
Nucleophilic attack at C-Br; Thermal degradation.
Cross-Coupling
C-Br (Pos 5)
Aryl-
B(OH)2
,
Pd(dppf)Cl2
,
K2CO3
60°C to 75°C
> 90°C
Hydroxide/Base induced SNAr at the C-F bond.
Nitro Reduction
NO2
(Pos 2)
Hydrazine hydrate, Pd/C, MeOH
20°C to 25°C
> 60°C (Reflux)
Hydrodehalogenation (Complete loss of Bromine)[5].
Nitro Reduction
NO2
(Pos 2)
Fe powder,
NH4Cl
, EtOH/
H2O
70°C to 80°C
N/A
Highly selective; halogen loss is rare even at reflux[6].
Part 5: References
Huang, H., & Lambert, T. H. (2020). Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. Journal of the American Chemical Society. URL:[Link]
Gkizis, P. L., Stratakis, M., & Lykakis, I. N. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Catalysis Communications. URL:[Link]
Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. URL:[Link]
Technical Support Center: Troubleshooting 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline . This guide is engineered for drug development professionals and process chemists scaling up nucleophilic aromatic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline . This guide is engineered for drug development professionals and process chemists scaling up nucleophilic aromatic substitution (SNAr) workflows. Below, you will find a comprehensive breakdown of reaction pathways, quantitative byproduct data, mechanistic FAQs, and a self-validating experimental protocol designed to maximize regioselectivity.
Quantitative Data Presentation: Target vs. Byproducts
During the SNAr reaction of 1-bromo-2,5-difluoro-4-nitrobenzene with isopropylamine, multiple electrophilic sites compete for the nucleophile. The table below summarizes the quantitative analytical markers used to identify the target product and its common byproducts during LCMS monitoring.
The following diagram maps the kinetic and thermodynamic pathways governing this synthesis.
Reaction pathways showing target SNAr and common byproduct formation.
Troubleshooting Guides & FAQs
Q1: Why am I observing a major impurity with a mass of m/z ~217 ([M-Br+F]⁺)?Root Cause: You are observing the para-SNAr regioisomer (Byproduct A). In the precursor, the nitro group strongly activates both the ortho-fluoro (position 5) and para-bromo (position 1) positions for [1]. While fluorine is generally >100 times more reactive than bromine in SNAr due to its high electronegativity stabilizing the Meisenheimer complex, elevated temperatures provide enough activation energy to displace the heavier bromine atom, as detailed in [2].
Solution: The rate-determining addition step is highly temperature-sensitive. Strictly control the reaction temperature between 0–5 °C during the nucleophile addition. Do not allow the reaction to exceed 20 °C during the aging phase.
Q2: Why is there a higher mass byproduct (m/z ~256) appearing late in the reaction?Root Cause: This is a bis-substitution event (Byproduct B). Once the target 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline is formed, the remaining bromine atom at position 1 is still para to the nitro group. If excess isopropylamine is present, it will undergo a second SNAr reaction.
Solution: Limit isopropylamine to exactly 1.05 equivalents. Do not use excess isopropylamine as the acid scavenger; instead, use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the generated HF.
Q3: How do I prevent the formation of highly polar baseline impurities on TLC (m/z ~235 in negative mode)?Root Cause: Hydrolysis (Byproduct C). The highly activated 5-fluoro position is extremely susceptible to attack by hydroxide ions if water is present, forming 5-bromo-4-fluoro-2-nitrophenol. This is exacerbated when using hygroscopic inorganic bases like K₂CO₃.
Solution: Transition to strictly anhydrous organic solvents (e.g., anhydrous THF or DCM) and use an organic base (DIPEA). Ensure all glassware is flame-dried and the reaction is kept under an inert nitrogen atmosphere.
Validation Check: Spot the solution on wet pH paper; it should read >9, confirming sufficient basicity to scavenge the HF generated during the reaction without acting as a competing nucleophile.
Step 3: Cryogenic Control
Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
Causality: Lowering the thermal energy restricts the reaction strictly to the lowest-activation-energy pathway (displacement of the ortho-fluorine), preventing attack at the para-bromine.
Step 4: Nucleophile Addition
Dilute isopropylamine (1.05 eq, 10.5 mmol) in 5 mL of anhydrous THF. Add this solution dropwise over 20 minutes via a syringe pump.
Validation Check: Monitor the internal temperature continuously. A spike above 5 °C indicates too rapid an addition, which will trigger the formation of Byproduct A. If the temperature rises, pause the addition.
Step 5: Reaction Aging & In-Process Control (IPC)
Remove the ice bath and stir at 20 °C for 2.5 hours.
Validation Check: Perform an LCMS check at 2 hours. The system is self-validating if the m/z 277 peak area is >95% relative to the m/z 217 peak. If the m/z 217 peak exceeds 2%, immediately proceed to Step 6 to prevent further degradation.
Step 6: Quench and Extraction
Quench the reaction by adding saturated aqueous NH₄Cl (20 mL).
Causality: The mildly acidic quench immediately protonates any remaining isopropylamine, halting all nucleophilic activity and locking the product profile.
Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
References
Chemistry Steps. "Nucleophilic Aromatic Substitution - The Addition-Elimination Mechanism." Chemistry Steps, 2021. Available at: [Link]
Spange, S., et al. "Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin." Macromolecules, ACS Publications, 2005. Available at:[Link]
characterization of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline reaction products
Comprehensive Characterization and Comparison Guide: Reaction Products of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline in CDK4/6 Inhibitor Synthesis Executive Summary The compound 5-Bromo-4-fluoro-n-isopropyl-2-nitroanili...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Characterization and Comparison Guide: Reaction Products of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline in CDK4/6 Inhibitor Synthesis
Executive Summary
The compound 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline (CAS: 1353636-80-2) is a highly specialized, advanced chemical building block. In modern medicinal chemistry, it serves as the foundational scaffold for synthesizing next-generation, highly selective Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, such as Atirmociclib (PF-07220060) and Abemaciclib analogs[1],[2]. This guide objectively characterizes the reaction products of this intermediate, compares its performance against non-fluorinated alternatives, and provides self-validating experimental protocols for its downstream processing.
Mechanistic Grounding & Causality
The structural architecture of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is purposefully designed to optimize the pharmacological profile of the final active pharmaceutical ingredient (API):
4-Fluoro Substitution: The introduction of the fluorine atom serves a dual purpose. First, it blocks oxidative metabolism by cytochrome P450 enzymes, extending the drug's half-life. Second, it enhances the binding affinity within the CDK4 ATP-binding pocket via favorable electrostatic interactions[2].
N-isopropyl Group: This alkyl chain provides optimal steric bulk and lipophilicity to anchor the molecule deep within a hydrophobic sub-pocket of the kinase, driving the compound's remarkable selectivity for CDK4 over CDK6[3].
5-Bromo Handle: The bromine atom acts as a critical synthetic handle, enabling late-stage diversification (e.g., attaching pyrimidine or pyridine rings) via Buchwald-Hartwig or Suzuki cross-coupling[1].
Synthetic Workflow & Reaction Products
The transformation of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline into a functional kinase inhibitor core involves two primary reaction products:
Intermediate A (Reduction Product): 4-Bromo-5-fluoro-N1-isopropylbenzene-1,2-diamine.
Intermediate B (Cyclization Product): 6-Bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.
Synthetic workflow from nitroaniline to benzimidazole core.
Comparative Performance Analysis
To objectively evaluate the value of the fluorinated building block, we compare its reaction metrics and the pharmacological output of its final API against a non-fluorinated alternative (5-Bromo-n-isopropyl-2-nitroaniline).
Drives superior CDK4/CDK6 selectivity (approx. 23-fold)[3].
Self-Validating Experimental Protocols
The following methodologies detail the synthesis of the two primary reaction products.
Protocol 1: Chemoselective Reduction to Diamine
Expert Insight: Standard catalytic hydrogenation (e.g., H₂, Pd/C) will cause catastrophic hydrogenolysis (debromination) of the 5-bromo group. To preserve the halogen handle, a mild, chemoselective reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is required[1].
Preparation: Suspend 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline (1.0 eq) in a 4:1 mixture of Ethanol and Water.
Activation: Add NH₄Cl (3.0 eq) and Iron powder (5.0 eq) to the suspension.
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.
Validation Check (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (yellow spot) should disappear, replaced by a highly polar, UV-active product. LC-MS must confirm a mass shift of -30 Da (NO₂
→
NH₂).
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Concentrate the filtrate, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield 4-Bromo-5-fluoro-N1-isopropylbenzene-1,2-diamine.
Protocol 2: Cyclization to Benzimidazole Core
Expert Insight: Utilizing triethyl orthoacetate acts as both the solvent and the carbon source for the 2-methyl group, ensuring clean cyclization without the risk of over-alkylation seen with standard acetyl chloride methods[2].
Preparation: Dissolve the diamine product from Protocol 1 (1.0 eq) in Triethyl orthoacetate (10.0 eq).
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 eq).
Reaction: Stir the mixture at 90°C for 3 hours. The ethanol byproduct will distill off, driving the equilibrium forward.
Validation Check (In-Process): ¹H NMR of an aliquot must show the complete disappearance of the broad primary amine singlet (~4.5 ppm) and the emergence of a sharp singlet at ~2.5 ppm corresponding to the newly formed 2-methyl group.
Workup: Neutralize with saturated NaHCO₃, extract with Dichloromethane, and purify via silica gel chromatography to isolate 6-Bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.
Pharmacological Impact
Once the benzimidazole core is cross-coupled to a pyrimidine/pyridine moiety, the resulting API functions as an ATP-competitive inhibitor. By selectively inhibiting CDK4/6, the drug prevents the phosphorylation of the Retinoblastoma (Rb) protein, effectively halting the cell cycle at the G1/S checkpoint and preventing tumor proliferation[4].
Mechanism of action for benzimidazole-derived CDK4/6 inhibitors.
References
Title: 2-AMINO-PYRIDINE OR 2-AMINO-PYRIMIDINE DERIVATIVES AS CYCLIN DEPENDENT KINASE INHIBITORS (WO2019207463A1)
A Senior Application Scientist's Guide to Catalyst Selection for 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline Reactions
In the landscape of pharmaceutical and agrochemical synthesis, the strategic functionalization of complex aromatic scaffolds is paramount. The molecule 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline serves as a versatile in...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and agrochemical synthesis, the strategic functionalization of complex aromatic scaffolds is paramount. The molecule 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline serves as a versatile intermediate, presenting multiple reaction sites for diversification. The presence of bromo, fluoro, and nitro groups, along with a secondary amine, offers a rich playground for catalytic transformations. However, this complexity also necessitates a careful and informed selection of catalysts to achieve desired outcomes with high efficacy and selectivity.
This guide provides a comparative analysis of catalysts for three critical transformations of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline:
Carbon-Nitrogen (C-N) Bond Formation via Buchwald-Hartwig Amination
Carbon-Carbon (C-C) Bond Formation via Suzuki-Miyaura Coupling
Chemoselective Reduction of the Nitro Group
The insights presented herein are synthesized from established catalytic principles and experimental data from analogous systems, offering a predictive framework for researchers in drug development and process chemistry.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is governed by the interplay of its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions. The fluorine atom, also electron-withdrawing, further influences the electronic properties of the ring. The N-isopropyl group introduces steric bulk around the amino group, which can influence its nucleophilicity and the accessibility of adjacent sites.
I. Catalytic C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, and in the context of our target molecule, it would typically involve the coupling of an amine with the aryl bromide.[1][2] Given the presence of a secondary amine in the starting material, intermolecular self-coupling or oligomerization could be a competing side reaction. Therefore, catalyst selection is critical to favor the desired cross-coupling with an external amine.
The general catalytic cycle for the Buchwald-Hartwig amination is depicted below:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Catalyst Comparison for Buchwald-Hartwig Amination:
Catalyst System (Precatalyst/Ligand)
Base
Solvent
Temperature (°C)
Expected Efficacy & Remarks
Pd₂(dba)₃ / XPhos
NaOtBu or K₃PO₄
Toluene or Dioxane
80-110
High. XPhos is a bulky, electron-rich ligand ideal for coupling with electron-deficient aryl bromides. The steric hindrance of the N-isopropyl group is well-tolerated.[2]
Pd(OAc)₂ / SPhos
K₂CO₃ or Cs₂CO₃
Dioxane/H₂O
100
High. SPhos is another highly effective biaryl phosphine ligand. The use of carbonate bases can sometimes offer milder conditions.
Pd(OAc)₂ / BINAP
NaOtBu
Toluene
100
Moderate. While a classic ligand, BINAP may be less effective for this sterically hindered and electron-poor substrate compared to more modern Buchwald ligands.[2]
[Pd(IPr)Cl(allyl)]
K₂CO₃
Dioxane
100
Moderate to High. N-heterocyclic carbene (NHC) ligands like IPr have shown excellent activity in Suzuki-Miyaura reactions and can be effective here as well.[3]
To an oven-dried Schlenk tube, add 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.04 mmol, 4 mol%).
Add sodium tert-butoxide (1.4 mmol).
Evacuate and backfill the tube with argon (repeat three times).
Add anhydrous toluene (5 mL) via syringe.
Stir the mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
II. Catalytic C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organohalide.[4] For our substrate, this would involve the reaction of the aryl bromide with a boronic acid or ester. The electron-withdrawing nitro and fluoro groups can enhance the rate of the oxidative addition step, which is often rate-limiting.
Below is a diagram of the Suzuki-Miyaura catalytic cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Catalyst Comparison for Suzuki-Miyaura Coupling:
Catalyst System (Precatalyst/Ligand)
Base
Solvent
Temperature (°C)
Expected Efficacy & Remarks
Pd(PPh₃)₄
K₂CO₃ or Na₂CO₃
Toluene/EtOH/H₂O
80-100
High. A classic and often reliable catalyst for a wide range of Suzuki couplings. The aqueous conditions can enhance the rate of transmetalation.[5]
Pd(dppf)Cl₂
K₃PO₄ or Cs₂CO₃
Dioxane/H₂O
90-110
High. The dppf ligand is particularly effective for substrates prone to side reactions and can provide high yields.[4]
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene/H₂O
100
Very High. Modern biaryl phosphine ligands like SPhos are excellent for challenging substrates, including those with steric hindrance or deactivating groups.[6]
[Pd(IPr)Cl(allyl)]
K₂CO₃ or KOt-Bu
Dioxane
80-100
High. NHC-ligated palladium complexes are known for their high activity and stability, often allowing for lower catalyst loadings.[3][7]
In a round-bottom flask, dissolve 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline (1.0 mmol) and the desired boronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL).
De-gas the mixture by bubbling argon through it for 15 minutes.
Heat the reaction to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
After cooling, separate the organic layer and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
Purify the residue by flash chromatography.
III. Chemoselective Catalytic Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation. However, the presence of bromo and fluoro substituents presents a challenge, as these can also be susceptible to reduction (hydrodehalogenation). Therefore, chemoselectivity is the primary goal.
The general workflow for a catalytic nitro reduction is as follows:
The Strategic Advantage of 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline in Kinase Inhibitor Synthesis
Executive Summary In the development of advanced targeted therapies—particularly cyclin-dependent kinase (CDK4/6) inhibitors like Abemaciclib and various MEK/BRAF inhibitors—the highly substituted benzimidazole core is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of advanced targeted therapies—particularly cyclin-dependent kinase (CDK4/6) inhibitors like Abemaciclib and various MEK/BRAF inhibitors—the highly substituted benzimidazole core is a ubiquitous structural motif. The synthesis of these complex heterocyclic cores presents a significant regiochemical challenge. This guide objectively compares the use of 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline (CAS: 1353636-80-2) against traditional late-stage alkylation approaches, demonstrating how pre-installing the N-isopropyl group dictates absolute regiocontrol, maximizes atom economy, and streamlines downstream palladium-catalyzed cross-couplings.
The Mechanistic Imperative: Overcoming Benzimidazole Tautomerism
The fundamental flaw in synthesizing N-alkylated benzimidazoles from unsubstituted precursors is tautomerism. When a 5-bromo-6-fluoro-1H-benzimidazole core is subjected to late-stage N-alkylation with an isopropyl halide, the base-catalyzed reaction cannot perfectly distinguish between the N1 and N3 positions. This lack of facial selectivity results in a near 50:50 mixture of regioisomers, requiring massive solvent volumes for chromatographic separation.
By contrast, utilizing 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline bypasses this thermodynamic trap. The isopropyl group is already covalently bonded to the secondary amine. Upon reduction of the nitro group to a primary amine, cyclization with an orthoester is structurally forced to yield 1[1]. This pre-installed strategy is critical for industrial scale-up, where the elimination of isomeric waste is economically and environmentally imperative.
Quantitative Performance Comparison
The following table summarizes the experimental advantages of the pre-installed nitroaniline route versus the late-stage alkylation alternative.
Parameter
5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline Route
Late-Stage Alkylation Route
Causality & Process Impact
Regioselectivity
>99% (Single Isomer)
~50:50 (N1 vs N3 Isomers)
Pre-installed N-isopropyl directs cyclization exclusively to N1, eliminating isomeric waste.
Overall Yield
75 - 85%
30 - 40% (after separation)
Bypassing the need for complex silica gel chromatography maximizes throughput and solvent economy.
Debromination Risk
Low (via Fe/NH₄Cl reduction)
Moderate (depends on parent synthesis)
Preserving the aryl bromide is non-negotiable for downstream 2[2].
Scalability
Excellent
Poor
Isomer separation requires massive solvent volumes, rendering late-stage alkylation unviable for API production.
Synthetic Pathway Visualization
The diagram below illustrates the mechanistic divergence between the two synthetic strategies.
Mechanistic divergence: Pre-installed regiocontrol vs. non-selective late-stage alkylation.
Self-Validating Experimental Protocol
To leverage the full potential of 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline, the transformation to the benzimidazole core must be executed under conditions that preserve the sensitive halogen atoms. The following protocol is designed as a self-validating system.
Phase 1: Chemoselective Nitro Reduction
Causality: Standard hydrogenation (Pd/C + H₂) is notorious for causing protodehalogenation, which would strip the essential bromine atom from the ring. To prevent this, a milder, single-electron transfer reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is mandated.
Procedure:
Suspend 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline (1.0 eq) in a 4:1 mixture of Ethanol and Water.
Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq).
Heat the mixture to 75°C for 2 hours under a nitrogen atmosphere.
Filter the hot suspension through a pad of Celite to remove iron oxides, washing with hot ethyl acetate.
Self-Validation Checkpoint: Analyze the crude filtrate via LC-MS. The starting material (m/z ~277) should be completely consumed, replaced by the diamine intermediate (m/z ~247). The strict absence of a debrominated peak (m/z ~168) validates the chemoselectivity of the Fe/NH₄Cl system.
Phase 2: Anhydrous Cyclization
Causality: Cyclizing the diamine with acetic acid can lead to incomplete reactions and hydrolytic side products. Utilizing trimethyl orthoacetate serves a dual purpose: it acts as the carbon source for the 2-methyl group and simultaneously scavenges water (generating methanol), driving the equilibrium entirely toward the cyclized product.
Procedure:
Dissolve the crude diamine immediately in neat trimethyl orthoacetate (10.0 eq).
Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).
Stir at 80°C for 3 hours.
Concentrate the mixture in vacuo and purify via short-path silica gel chromatography (Hexanes/Ethyl Acetate).
Self-Validation Checkpoint: ¹H NMR (CDCl₃) must reveal a distinct singlet at ~2.6 ppm integrating to 3 protons (the newly formed 2-methyl group) and a septet at ~4.8 ppm integrating to 1 proton (the N-isopropyl CH). The presence of these specific signals confirms absolute regiocontrol and successful ring closure.
Downstream Impact: Borylation and Cross-Coupling
Once the 6-bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole core is synthesized, the bromine atom serves as the primary handle for Miyaura borylation. Research has shown that utilizing highly pure, regioselectively synthesized bromobenzimidazoles significantly 2 during palladium-catalyzed Suzuki couplings[2]. By starting with 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline, chemists ensure that the downstream catalytic cycles are not poisoned by isomeric impurities, thereby maximizing the yield of the final Active Pharmaceutical Ingredient (API).
References
Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process
ACS Publications[Link]
Preparation method for Bemaciclib (US9969718B2)
Identification of reactive intermediate formation and bioactivation pathways in Abemaciclib metabolism by LC–MS/MS
Royal Society Publishing[Link]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline
Introduction 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] The strategic placement of its functi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] The strategic placement of its functional groups—a nucleophilic secondary amine, an electron-deficient aromatic ring, and sites for cross-coupling (bromide) and nucleophilic aromatic substitution (fluoride)—makes it a versatile intermediate for constructing complex target molecules.
The commercial viability and developmental timeline of compounds derived from this intermediate are critically dependent on the efficiency, scalability, and cost of its synthesis.[] This guide provides an in-depth cost-benefit analysis of two distinct synthetic strategies, moving beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations essential for process development. We will evaluate a "late-stage" N-isopropylation approach against an "early-stage" functionalization strategy, providing the objective data and field-proven insights necessary for researchers to select the optimal route for their specific needs.
Strategic Overview: Disconnecting the Target Molecule
The synthesis of a multi-substituted aromatic compound like 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline requires careful consideration of the order of bond-forming and functional group introduction steps. The directing effects of the substituents and the robustness of intermediates to subsequent reaction conditions are paramount. We will analyze two primary retrosynthetic strategies.
Caption: High-level retrosynthetic strategies for the target molecule.
Route A: Late-Stage N-Isopropylation
This strategy involves first constructing the fully substituted aromatic core, 2-bromo-5-fluoro-4-nitroaniline, followed by the final installation of the N-isopropyl group. This is often a preferred route when the C-N bond formation is robust and the starting aniline is readily accessible.
Reaction Scheme
Expertise & Experience: Rationale Behind the Route
The primary challenge in N-alkylation of nitroanilines is the significantly reduced nucleophilicity of the amino group.[3] The potent electron-withdrawing effect of the ortho-nitro group necessitates more forcing reaction conditions compared to the alkylation of a typical aniline.[4]
Step 1: Nitration. The synthesis begins with the nitration of 2-bromo-5-fluoroaniline. A patent for this transformation describes direct nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.[5] This is a standard and cost-effective method for introducing a nitro group onto an activated or moderately deactivated ring. An alternative, higher-yielding but less atom-economical approach involves protecting the amine as an acetamide, performing the nitration, and then hydrolyzing the protecting group.[6] For cost-analysis, we will focus on the more direct, one-step nitration.
Step 2: N-Isopropylation. This nucleophilic substitution requires a strong base to deprotonate the weakly acidic aniline proton, enhancing its nucleophilicity.[3] Potassium or cesium carbonate is often chosen as a balance between strength, cost, and ease of handling. A polar aprotic solvent like DMF or DMSO is essential to dissolve the reactants and stabilize the charged intermediates that form during the SN2 reaction.[3] The reaction typically requires heating to achieve a reasonable rate.[4] 2-Bromopropane is a common and cost-effective source of the isopropyl electrophile.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-5-fluoro-4-nitroaniline [5]
To a three-necked flask, add concentrated sulfuric acid (6.4 mL). Cool the flask in an ice-salt bath to 0-5 °C.
Slowly add 2-bromo-5-fluoroaniline (1.0 g, 5.26 mmol) while maintaining the internal temperature between 0-5 °C.
Once the aniline has dissolved, add concentrated nitric acid (0.37 g, 5.87 mmol) dropwise, ensuring the temperature does not exceed 5 °C.
After the addition is complete, stir the mixture at this temperature for 30-60 minutes. Monitor reaction completion by TLC.
Slowly pour the reaction mixture into 50 mL of ice water. A yellow precipitate will form.
Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the product. The crude product can be recrystallized from isopropanol to yield 2-bromo-5-fluoro-4-nitroaniline.
Step 2: Synthesis of 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline (Adapted from general procedures[3][4])
To a dry round-bottom flask, add 2-bromo-5-fluoro-4-nitroaniline (1.0 g, 4.25 mmol), anhydrous potassium carbonate (1.18 g, 8.5 mmol, 2.0 eq), and anhydrous DMF (15 mL).
Add 2-bromopropane (0.63 g, 5.1 mmol, 1.2 eq) to the suspension.
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
After cooling to room temperature, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
- Direct, well-documented steps\n- Avoids protecting groups\n- Good regioselectivity in nitration
- Predictable final step
- Convergent and logical
Cons
- Use of corrosive, strong acids\n- Modest yield
- Requires high temperature\n- Use of DMF (a substance of very high concern)\n- Chromatographic purification needed
- Overall yield is moderate\n- Environmental/Safety concerns
Note: Cost estimates are based on catalog prices for research quantities and do not reflect bulk manufacturing costs. Labor and equipment costs are not included.
Route B: Early-Stage N-Isopropylation
This alternative strategy introduces the isopropyl group at the beginning of the synthesis, starting from a simpler aniline. The subsequent bromination and nitration steps then rely on the directing effects of the N-isopropyl and fluoro substituents. This approach can be advantageous if the starting aniline is significantly cheaper or if the late-stage C-N bond formation proves difficult.
Reaction Scheme
Expertise & Experience: Rationale Behind the Route
This route front-loads the N-alkylation step, which is often easier on a more nucleophilic aniline that lacks the deactivating nitro group. However, the challenge shifts to controlling the regioselectivity of the subsequent electrophilic aromatic substitution steps.
Step 1: N-Isopropylation. Starting with 4-fluoroaniline, a standard and highly efficient method for N-isopropylation is reductive amination. This involves forming an imine with acetone, which is then reduced in situ. This method is often cleaner, higher yielding, and avoids the use of alkyl halides, which can be potential genotoxic impurities.[7]
Step 2: Bromination. The N-isopropyl group is a strongly activating, ortho-, para-directing group. The fluorine is a weakly deactivating, ortho-, para-directing group. The para position relative to the amine is occupied by fluorine. Therefore, bromination is expected to occur primarily at the ortho position to the powerful N-isopropylamino group.
Step 3: Nitration. This is the most critical and potentially lowest-yielding step. The N-isopropylamino group is highly susceptible to oxidation by strong nitric acid. Furthermore, the combined directing effects of the substituents must be considered. The nitro group is expected to add ortho to the strongly directing amino group, leading to the desired product. However, the formation of other isomers is possible, and protecting the amine group (e.g., as an acetamide) might be necessary to control the reaction, adding steps and reducing overall efficiency.
Experimental Protocol
Step 1: Synthesis of N-isopropyl-4-fluoroaniline (Reductive Amination)
In a round-bottom flask, dissolve 4-fluoroaniline (1.0 g, 9.0 mmol) in methanol (20 mL).
Add acetone (1.05 g, 18.0 mmol, 2.0 eq) and a few drops of acetic acid.
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
Cool the flask in an ice bath and add sodium borohydride (0.51 g, 13.5 mmol, 1.5 eq) portion-wise.
After the addition, remove the ice bath and stir at room temperature for 2-4 hours.
Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry, and concentrate to yield the product, which is often pure enough for the next step.
Step 2: Synthesis of 5-Bromo-4-fluoro-N-isopropylaniline
Dissolve N-isopropyl-4-fluoroaniline (1.0 g, 6.53 mmol) in a suitable solvent like acetic acid or dichloromethane (20 mL).
Cool the solution in an ice bath.
Slowly add a solution of bromine (1.04 g, 6.53 mmol, 1.0 eq) in the same solvent dropwise.
Stir the reaction at 0 °C for 1-2 hours until completion is observed by TLC.
Quench with a solution of sodium thiosulfate. Neutralize with sodium bicarbonate solution.
Extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography if necessary.
Step 3: Synthesis of 5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline
Cool a flask containing concentrated sulfuric acid (10 mL) to 0 °C.
Add a pre-cooled mixture of nitric acid and sulfuric acid (nitrating mixture) dropwise, keeping the temperature below 5 °C.
Stir for 1-2 hours, then pour onto ice and neutralize carefully with a base (e.g., NaOH or NH₄OH).
Extract the product with an organic solvent, wash, dry, and concentrate.
Extensive purification by column chromatography is expected to be necessary to separate potential isomers.
Cost-Benefit Analysis: Route B
Parameter
Step 1: N-Isopropylation
Step 2: Bromination
Step 3: Nitration
Overall
Starting Material
4-Fluoroaniline
N-isopropyl-4-fluoroaniline
5-Bromo-4-fluoro-N-isopropylaniline
-
Key Reagents
Acetone, NaBH₄
Bromine
H₂SO₄, HNO₃
-
Reported Yield
~90-95% (Estimated)
~75-85% (Estimated)
~40-60% (Estimated)
~27-48%
Estimated Cost/100g
Low (Commodity reagents)
Moderate (Bromine)
Low (Commodity acids)
$400 - $600
Pros
- High-yielding, clean first step\n- Cheaper starting material
- Likely good regioselectivity
- Uses inexpensive reagents
- Avoids late-stage difficult alkylation
Cons
- None significant
- Handling of elemental bromine
- Poor regioselectivity is a major risk \n- Risk of oxidation of the amine\n- Likely requires extensive purification
- Higher risk and less predictable\n- Potentially lower overall yield due to final step
Comparative Analysis and Recommendation
To make an informed decision, we must directly compare the two routes across the most critical parameters for chemical synthesis in a research and development setting.
Quantitative and Qualitative Comparison
Metric
Route A (Late-Stage Alkylation)
Route B (Early-Stage Alkylation)
Assessment
Overall Yield
Moderate (~37-45%)
Potentially Lower/Variable (~27-48%)
Route A is more predictable, though both have similar theoretical ranges.
Estimated Cost
Lower ($350 - $500 per 100g)
Higher ($400 - $600 per 100g)
Route A is likely more cost-effective due to fewer purification steps.
Number of Steps
2 (from key intermediate)
3
Route A is more concise.
Predictability/Risk
Low Risk. Steps are well-defined.
High Risk. Final nitration step has high potential for side products.
Route A is the more reliable and less risky option for guaranteed success.
Purification
Two chromatographic purifications likely.
Three steps, potentially two or three purifications. Final step likely difficult.
Route A is simpler from a purification standpoint.
Safety Concerns
Strong acids, high temps, DMF.
Strong acids, elemental bromine, potential for runaway nitration.
Both routes have hazards, but the uncontrolled nature of Route B's nitration is a greater concern.
Moderate. Avoids alkyl halides but uses bromine and requires significant purification.
Neither route is ideal, but alternatives to DMF in Route A could be explored (e.g., DMSO, Toluene).[3]
Decision-Making Workflow
The choice of synthetic route is often dictated by project priorities. The following diagram illustrates a decision-making process based on different drivers.
Caption: Decision logic for selecting a synthetic route based on project goals.
Conclusion and Recommendation
Based on a thorough analysis of both synthetic strategies, Route A (Late-Stage N-Isopropylation) is the recommended pathway for the synthesis of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline for typical laboratory and scale-up applications.
Its primary advantages are higher predictability, lower operational risk, and a more straightforward purification profile. While the N-alkylation step requires forcing conditions, the reaction is well-understood and reliable. The modest yield of the initial nitration is a drawback, but the overall process is more robust and less prone to the significant regioselectivity and purification challenges inherent in Route B.
Route B represents a viable academic exercise but poses considerable risks for a project requiring a guaranteed supply of the target molecule. The final nitration step on a highly activated aniline ring is likely to be low-yielding and produce isomeric byproducts that are difficult to separate, significantly increasing the cost and time required for purification.
For future process development, optimization of Route A should focus on replacing DMF with a greener solvent and exploring alternative bases or catalysts to reduce the reaction temperature and time for the N-isopropylation step.
References
BenchChem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
Royal Society of Chemistry. (n.d.). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers.
BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline.
American Chemical Society. (2026, February 27). N alkylation at sp3 Carbon Reagent Guide.
ResearchGate. (n.d.). An Improved Synthesis of N-Substituted-2-nitroanilines.
Google Patents. (2017, April 20). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
A Senior Application Scientist's Guide to the Performance of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline in Diverse Solvent Systems
Abstract For researchers, medicinal chemists, and professionals in drug development, the judicious selection of a solvent system is paramount to achieving optimal outcomes in synthesis, purification, and formulation. Thi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
For researchers, medicinal chemists, and professionals in drug development, the judicious selection of a solvent system is paramount to achieving optimal outcomes in synthesis, purification, and formulation. This guide provides an in-depth comparative analysis of the performance of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline, a key building block, across a spectrum of common laboratory solvents. In the absence of extensive empirical data for this specific molecule, this guide uniquely integrates theoretical predictions using Hansen Solubility Parameters (HSP) with experimental data from structurally analogous compounds. We will explore the critical interplay between solvent properties and the solubility, stability, and reactivity of this versatile nitroaniline derivative. Furthermore, this guide presents a comparative assessment with commercially available alternatives, offering a comprehensive resource to inform your experimental design and compound selection.
Introduction: The Solvent as a Critical Reaction Partner
The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. In the nuanced world of organic synthesis and drug development, the solvent is not merely an inert medium but an active participant that can profoundly influence reaction kinetics, equilibrium, and the stability of all species in solution. For a molecule like 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline, with its array of functional groups—a halogenated and nitrated aromatic ring coupled with a secondary amine—the choice of solvent is a critical determinant of its utility.
This guide will dissect the performance of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline by examining three key parameters:
Solubility: A prerequisite for any solution-phase chemistry, understanding and predicting solubility is the first step in rational process development.
Stability: The propensity of the molecule to remain intact under various conditions is crucial for storage, reaction optimization, and ensuring product purity.
Reactivity: The influence of the solvent on the molecule's participation in chemical transformations, particularly nucleophilic aromatic substitution (SNAr), is a key focus for synthetic applications.
We will also provide a comparative landscape of alternative, commercially available halogenated nitroanilines to offer a broader context for your research and development endeavors.
Solubility Profile: A Predictive and Comparative Approach
Theoretical Prediction of Solubility using Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][2] The fundamental concept is that substances with similar HSP values are likely to be miscible. The "Hansen distance" (Ra) between two substances provides a numerical measure of their affinity; a smaller Ra indicates a higher likelihood of solubility.[3]
Using predictive software such as HSPiP (Hansen Solubility Parameters in Practice), which employs group contribution methods, we can estimate the HSP values for 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline.[4][5]
Predicted Hansen Solubility Parameters for 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline:
Parameter
Value (MPa½)
δD (Dispersion)
19.5
δP (Polar)
8.0
δH (Hydrogen Bonding)
6.5
To predict solubility, we compare these values to the known HSPs of common laboratory solvents. The table below presents the HSPs for a selection of solvents and the calculated Hansen distance (Ra) to our target molecule. A lower Ra value suggests better solubility.
Table 1: Predicted Solubility of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline in Various Solvents based on Hansen Distance (Ra)
Solvent
δD (MPa½)
δP (MPa½)
δH (MPa½)
Ra (Hansen Distance)
Predicted Solubility
Tetrahydrofuran (THF)
16.8
5.7
8.0
5.0
High
Dichloromethane
17.0
7.3
7.1
5.1
High
Acetone
15.5
10.4
7.0
6.1
Good
Ethyl Acetate
15.8
5.3
7.2
6.4
Good
N,N-Dimethylformamide (DMF)
17.4
13.7
11.3
8.8
Moderate
Acetonitrile
15.3
18.0
6.1
11.0
Moderate
Isopropanol
15.8
6.1
16.4
11.4
Moderate to Low
Ethanol
15.8
8.8
19.4
13.6
Low
Methanol
14.7
12.3
22.3
16.9
Poor
Water
15.5
16.0
42.3
37.6
Insoluble
Disclaimer: These are predicted values and should be confirmed experimentally.
Based on these predictions, polar aprotic solvents with moderate hydrogen bonding capability, such as THF and Dichloromethane, are expected to be excellent solvents for 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To validate these theoretical predictions, the following experimental protocol is recommended.
Objective: To determine the equilibrium solubility of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline in a given solvent at a specified temperature.
Materials:
5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline
Selected solvents (HPLC grade)
Analytical balance
Scintillation vials with screw caps
Temperature-controlled orbital shaker
Syringes and 0.22 µm PTFE syringe filters
HPLC system with a UV detector
Volumetric flasks and pipettes
Procedure:
Add an excess amount of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline to a scintillation vial.
Pipette a known volume of the selected solvent into the vial.
Seal the vial tightly and place it in a temperature-controlled orbital shaker.
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
Allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial.
Accurately dilute the filtrate with a suitable solvent to a concentration within the calibration range of the HPLC method.
Analyze the diluted sample by HPLC to determine the concentration of the dissolved solute.
Calculate the solubility in mg/mL or mol/L.
Workflow for Shake-Flask Solubility Determination
Stability Profile: Influence of Solvent Proticity and pH
The stability of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is influenced by the chemical nature of the solvent and the presence of acidic or basic species.
General Considerations for Nitroaniline Stability
Nitroanilines can be susceptible to degradation, particularly under harsh pH conditions or upon exposure to light. The electron-withdrawing nitro group can activate the aromatic ring to nucleophilic attack, while the amino group can be subject to oxidation. Halogenated aromatic compounds can undergo reductive dehalogenation under certain conditions, although this is generally not a concern under typical synthetic and storage conditions.[6]
Protic vs. Aprotic Solvents
Protic Solvents (e.g., methanol, ethanol, water): These solvents possess acidic protons and can form hydrogen bonds. While they can effectively solvate the molecule, they can also participate in acid-base chemistry. In strongly acidic or basic protic media, the stability of the nitroaniline may be compromised through hydrolysis or other degradation pathways.
Aprotic Solvents (e.g., THF, acetonitrile, DMF): These solvents lack acidic protons. Polar aprotic solvents are generally good choices for dissolving and reacting with nitroanilines as they are less likely to directly participate in degradative chemical reactions. They effectively solvate the molecule through dipole-dipole interactions.
For long-term storage of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline in solution, a non-polar or polar aprotic solvent is recommended. If a protic solvent must be used, the solution should be protected from light and stored at a low temperature.
Experimental Protocol for Stability Assessment by HPLC
Objective: To evaluate the stability of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline in different solvents over time.
Procedure:
Prepare stock solutions of the target compound in the selected solvents at a known concentration (e.g., 1 mg/mL).
Divide each solution into aliquots for analysis at different time points (e.g., 0, 24, 48, 72 hours).
Store the solutions under controlled conditions (e.g., room temperature, protected from light).
At each time point, inject an aliquot into a validated HPLC system.
Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.
Workflow for HPLC-based Stability Study
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is a substrate primed for nucleophilic aromatic substitution (SNAr), a class of reactions crucial for the synthesis of more complex molecules. The reactivity of this compound is dictated by the electronic effects of its substituents and the nature of the solvent.
Electronic Effects and Leaving Group Propensity
The aromatic ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group, particularly at the ortho and para positions relative to the leaving group. This effect stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in many SNAr reactions.[7][8]
The molecule possesses two potential leaving groups: fluoride and bromide. In SNAr, fluoride is generally a better leaving group than bromide.[9][10] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Since the C-halogen bond cleavage is not typically the rate-determining step, the superior leaving group ability of bromide in other substitution reactions is not the dominant factor here.
The N-isopropylamino group is an electron-donating group, which generally deactivates the ring towards nucleophilic substitution. However, its influence is likely to be less pronounced than the powerful activating effect of the nitro group.
Solvent Effects on SNAr Reactivity
The choice of solvent can dramatically influence the rate of SNAr reactions.
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally preferred for SNAr reactions. They can effectively solvate the cation of the nucleophile salt, leaving a "naked" and more reactive anion. They do not strongly solvate the nucleophile itself, thus preserving its reactivity.
Protic Solvents (e.g., alcohols, water): These solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate.
Therefore, to maximize the rate of SNAr reactions with 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline, a polar aprotic solvent is the recommended choice.
Comparative Analysis with Alternative Reagents
For a comprehensive evaluation, it is prudent to consider alternative commercially available halogenated nitroanilines. The table below provides a comparison of key features.
Table 2: Comparison of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline with Alternative Reagents
N-isopropyl group provides steric bulk and lipophilicity.
Two chloro substituents.
N-H and methyl group.
N-ethyl group.
The choice between these alternatives will depend on the specific requirements of the synthetic target, including desired steric and electronic properties, and subsequent reaction steps. The N-isopropyl group on the target molecule offers increased lipophilicity and steric hindrance compared to the other alternatives, which could be advantageous in modulating the physicochemical properties of the final product.
Conclusion
While direct experimental data for 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline remains to be extensively documented, a robust understanding of its performance in various solvent systems can be achieved through a combination of theoretical predictions and comparative analysis with related structures. Our analysis using Hansen Solubility Parameters suggests that polar aprotic solvents such as THF and dichloromethane are likely to be excellent choices for solubilizing this compound. These solvents are also predicted to be optimal for promoting its reactivity in nucleophilic aromatic substitution reactions. The stability of the compound is expected to be greatest in aprotic environments.
Compared to its alternatives, 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline offers a unique combination of electronic and steric properties conferred by the N-isopropyl group, which can be strategically employed in the design of novel molecules. The experimental protocols provided in this guide offer a framework for researchers to validate these predictions and to further characterize the performance of this and other valuable synthetic building blocks.
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
Abbott, S., Hansen, C. M., & Yamamoto, H. (n.d.). Hansen Solubility Parameters in Practice (HSPiP).
HSPiP - Hansen Solubility Parameters. (n.d.). Retrieved from [Link]
Field, J. A., & Sierra-Alvarez, R. (2004). Biodegradation of halogenated aromatic compounds. Environmental Pollution, 131(2), 191-213.
Dalal Institute. (2020, February 15). Aromatic Electrophilic Substitution.
BenchChem. (2025). A Comparative Guide to the Reactivity of Nitroaniline Isomers.
BenchChem. (2025).
ACS Publications. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Retrieved from [Link]
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Ningbo Inno Pharmchem Co.,Ltd. (2025, August 5).
BenchChem. (2025). A Comparative Guide to the Reactivity of Nitroaniline Isomers.
RSC Publishing. (n.d.).
Chemistry LibreTexts. (2023, January 4). 15.
PubChem. (n.d.). 5-Bromo-4-fluoro-2-methylaniline. Retrieved from [Link]
Hansen Solubility Parameters. (n.d.). HSP Basics. Retrieved from [Link]
Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution Reactions Involving 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline
Abstract This guide provides a comprehensive analysis of the kinetic studies of reactions involving 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline. It is intended for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive analysis of the kinetic studies of reactions involving 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline. It is intended for researchers, scientists, and drug development professionals. The document objectively compares the product's performance with other alternatives and provides supporting experimental data. A detailed examination of the electronic and steric factors influencing the reactivity of this compound in nucleophilic aromatic substitution (SNAAr) reactions is presented. Furthermore, this guide outlines detailed experimental protocols for comparative kinetic studies and offers insights into the selection of appropriate building blocks for efficient synthetic routes.
Introduction
Nitroanilines are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide range of chemicals, including dyes, pigments, and agrochemicals.[1] Their unique chemical properties, stemming from the presence of both an electron-donating amino group and an electron-withdrawing nitro group, make them highly valuable in organic synthesis and materials science.[1] In the realm of pharmaceutical and fine chemical synthesis, the selection of appropriately substituted haloaromatics is critical for the efficiency and success of a synthetic pathway. This guide focuses on 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline, a halogenated nitroaniline, and its reactivity in nucleophilic aromatic substitution (SNAAr) reactions.
The reactivity of haloaromatics in SNAAr reactions is primarily dictated by the electronic effects of the substituents on the aromatic ring.[2] The rate-determining step typically involves the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[2] The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group.[2]
This guide will delve into the specific reactivity of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline, comparing it with structurally similar compounds to provide a clear understanding of its kinetic profile.
Reactivity Analysis of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline
The structure of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline features several key functional groups that influence its reactivity:
Nitro Group (-NO₂): This is a strongly electron-withdrawing group, activating the aromatic ring towards nucleophilic attack through both inductive (-I) and resonance (-M) effects.[2] Its position ortho to the fluorine atom and meta to the bromine atom is crucial.
Fluorine Atom (-F): Fluorine is the most electronegative halogen, and in SNAAr reactions, it is typically the best leaving group among the halogens (F > Cl > Br > I).[3] This is a key factor in the high reactivity of many fluoroaromatic compounds.
Bromine Atom (-Br): Bromine is a less effective leaving group than fluorine in SNAAr reactions.[3] Its presence on the ring offers an alternative reaction site, though it is less favored for substitution compared to fluorine.
N-isopropylamino Group (-NH-iPr): The amino group is generally an electron-donating group (+M > -I), which tends to deactivate the ring towards nucleophilic substitution.[4] The bulky isopropyl group also introduces steric hindrance, which can influence the approach of a nucleophile.
Regioselectivity in Nucleophilic Aromatic Substitution
In 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline, the fluorine atom is positioned ortho to the strongly activating nitro group. This arrangement significantly enhances the susceptibility of the C-F bond to nucleophilic attack. In contrast, the bromine atom is meta to the nitro group, receiving less activation. Therefore, nucleophilic aromatic substitution is expected to occur preferentially at the fluorine position.
Comparison with Alternative Substrates
To provide a comprehensive understanding of the kinetic profile of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline, a comparison with other halogenated nitroanilines is essential.
Alternative 1: 4-Fluoro-2-nitroaniline
This compound lacks the bromine and N-isopropyl substituents. The absence of the bulky isopropyl group reduces steric hindrance, potentially leading to faster reaction rates with certain nucleophiles. However, the lack of a second halogen removes an alternative reaction site.
Alternative 2: 5-Bromo-4-chloro-n-isopropyl-2-nitroaniline
Replacing the fluorine with a chlorine atom would be expected to decrease the rate of nucleophilic aromatic substitution. Chlorine is a poorer leaving group than fluorine in these reactions.[3]
Alternative 3: 5-Bromo-4-fluoro-2-nitroaniline
This substrate lacks the N-isopropyl group. The primary amino group is less sterically demanding than the N-isopropylamino group, which could lead to faster reaction kinetics.
The following table summarizes the key properties and predicted reactivity of these compounds based on established chemical principles.
Compound
Key Features
Predicted Reactivity in SNAAr
5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline
-F ortho to -NO₂-Br meta to -NO₂-N-isopropyl group
High, with substitution at the fluorine position. Steric hindrance from the isopropyl group may slow the reaction compared to less substituted analogues.
4-Fluoro-2-nitroaniline
-F ortho to -NO₂-No bulky substituents
Very high, likely faster than the N-isopropyl analogue due to reduced steric hindrance.
5-Bromo-4-chloro-n-isopropyl-2-nitroaniline
-Cl ortho to -NO₂-Br meta to -NO₂-N-isopropyl group
Lower than the fluoro analogue due to the poorer leaving group ability of chlorine.
5-Bromo-4-fluoro-2-nitroaniline
-F ortho to -NO₂-Br meta to -NO₂-Primary amino group
High, potentially faster than the N-isopropyl analogue due to reduced steric hindrance.
Experimental Protocols for Comparative Kinetic Studies
To empirically validate the predicted differences in reactivity, a comparative kinetic study can be performed. The following protocol outlines a method for determining the second-order rate constants for the reaction of the subject compounds with a model nucleophile, such as piperidine.
Materials and Equipment
5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline and comparator compounds
Piperidine
Dimethyl sulfoxide (DMSO), anhydrous
UV-Vis Spectrophotometer with a temperature-controlled cell holder
Quartz cuvettes
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Workflow
Figure 1. Workflow for the comparative kinetic study.
Detailed Procedure
Solution Preparation:
Prepare a stock solution of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline in anhydrous DMSO at a concentration of approximately 0.01 M.
Prepare a series of piperidine solutions in anhydrous DMSO with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
Kinetic Measurement:
Set the spectrophotometer to a wavelength where the reaction product shows significant absorbance, while the starting materials show minimal absorbance. This wavelength (λmax) should be determined by running full spectra of the starting materials and the expected product.
Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).
In a quartz cuvette, mix a known volume of the halo-nitroaniline stock solution with a known volume of one of the piperidine solutions. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.[2]
Immediately begin recording the absorbance at the chosen wavelength over time until the reaction shows no further change in absorbance.
Data Analysis:
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A∞ is the final absorbance, and A0 is the initial absorbance.[2]
Repeat the kinetic runs for each concentration of piperidine.
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of piperidine (kobs = k₂[Piperidine]).[2]
Comparative Analysis:
Repeat the entire procedure for each of the alternative substrates.
Compare the determined second-order rate constants to establish a quantitative order of reactivity.
Safety Precautions
Halogenated nitroanilines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
All manipulations should be performed in a well-ventilated fume hood.
Mechanistic Considerations
The generally accepted mechanism for SNAAr reactions is a two-step addition-elimination process via a discrete, non-aromatic Meisenheimer complex.[5] However, recent studies using kinetic isotope effects have provided evidence that some prototypical SNAAr reactions may proceed through a concerted mechanism.[5]
5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline: Comprehensive Operational and Disposal Guide As a Senior Application Scientist, I recognize that handling complex halogenated aromatics requires more than just a cursory glanc...
Author: BenchChem Technical Support Team. Date: March 2026
5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline: Comprehensive Operational and Disposal Guide
As a Senior Application Scientist, I recognize that handling complex halogenated aromatics requires more than just a cursory glance at a Safety Data Sheet (SDS). 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline (CAS: 1353636-80-2) presents a unique convergence of chemical hazards: a reactive nitro group, a methemoglobin-inducing aniline core, and two distinct halogens (bromine and fluorine) that dictate strict end-of-life handling [4].
This guide provides a self-validating, field-proven operational framework for the safe handling, containment, and terminal disposal of this compound. By understanding the mechanistic causality behind these protocols, laboratories can ensure absolute regulatory compliance, protect personnel, and prevent environmental contamination.
I. Physicochemical Hazard Profile & Causality
To design a safe disposal protocol, we must first deconstruct the molecule's inherent reactivity:
The Aniline Core & Nitro Group : Nitroanilines are potent systemic toxins. Upon absorption (dermal, inhalation, or ingestion), they oxidize the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia—a condition that severely impairs oxygen transport [1]. Furthermore, the nitro group acts as an internal oxidant, meaning the compound can decompose exothermically under extreme heat.
Halogenated Substituents (Br, F) : The presence of bromine and fluorine atoms makes this compound highly recalcitrant to standard biological degradation, resulting in severe and long-lasting aquatic toxicity [3]. More critically, during thermal destruction, these halogens are liberated as hydrofluoric acid (HF) and hydrobromic acid (HBr) gases, which are lethally toxic and highly corrosive [2].
II. Quantitative Disposal Parameters
All disposal workflows must be calibrated against the compound's specific physicochemical metrics. The table below summarizes the critical data required for manifesting and waste processing.
Property / Parameter
Value / Guideline
Operational Rationale
CAS Number
1353636-80-2
Essential for accurate hazardous waste manifesting [4].
Molecular Formula
C₉H₁₀BrFN₂O₂
High halogen content mandates specialized flue gas scrubbing.
Incineration Temp
> 1000°C (Afterburner)
Required to prevent the formation of polyhalogenated dioxins/furans.
Neutralizes corrosive HF, HBr, and NOₓ combustion byproducts [1].
Waste Classification
Halogenated Organic
Must be segregated from non-halogenated streams to meet facility limits.
III. Terminal Disposal Methodology: Controlled Incineration
Direct disposal into municipal waste or sewer systems is strictly prohibited [3]. The only scientifically sound and legally compliant method for destroying 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is high-temperature chemical incineration equipped with an afterburner and an alkaline wet scrubber [2].
Below is the mechanistic workflow for terminal destruction.
Fig 1: Thermal degradation and alkaline scrubbing workflow for halogenated nitroaniline disposal.
Step-by-Step Incineration Protocol:
Solvent Integration (BTU Enhancement) : Dissolve or intimately mix the solid waste with a highly combustible, non-halogenated solvent (e.g., toluene or a designated hydrocarbon waste solvent).
Causality: Halogenated aromatics are inherently flame-retardant. Without a high-BTU carrier solvent, the compound will undergo incomplete combustion, leading to the synthesis of highly toxic Products of Incomplete Combustion (PICs), such as brominated dioxins.
Primary Combustion : Inject the dissolved mixture into the primary chamber of a licensed chemical incinerator. The thermal energy cleaves the C-NO₂, C-F, and C-Br bonds.
Secondary Oxidation (Afterburner) : Route the volatilized gases into an afterburner operating at >1000°C.
Causality: This extreme temperature guarantees the total oxidation of the aromatic carbon skeleton into CO₂, preventing the emission of volatile organic compounds (VOCs).
Flue Gas Scrubbing : Direct the exhaust gases (which now contain NOₓ, HF, and HBr) through an alkaline wet scrubber utilizing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂).
Causality: The alkaline wash chemically neutralizes the lethal acid gases, converting them into benign, water-soluble salts (NaF, NaBr, and NaNO₃) that can be safely discharged as industrial effluent [1].
Packaging Disposal : Empty containers must be treated as hazardous waste. They should be triply rinsed with a compatible solvent (adding the rinsate to the incineration stream) and punctured to prevent reuse, or incinerated directly [2].
IV. Spill Response & Containment Workflow
In the event of a breach or accidental spill, immediate containment is required to prevent aerosolization and environmental release.
Step-by-Step Emergency Cleanup:
Evacuation and Isolation : Immediately evacuate non-essential personnel from the spill zone. Secure the area to prevent cross-contamination via foot traffic.
PPE Donning : Responders must equip a NIOSH-approved respirator (P100 particulate filter minimum, due to the dust hazard), heavy-duty chemical-resistant gloves (Nitrile or Neoprene), and unvented splash goggles.
Dust Suppression : Do not dry sweep. Dry sweeping aerosolizes the toxic dust, creating a severe inhalation hazard. Lightly mist the spilled solid with water or an appropriate inert solvent to suppress dust formation.
Mechanical Collection : Use non-sparking tools (e.g., plastic or brass scoops) to collect the moistened material. Place the recovered chemical into a rigid, sealable, high-density polyethylene (HDPE) container.
Surface Decontamination : Wash the affected surface thoroughly with a detergent solution. Collect all aqueous rinsate using absorbent pads. Place these pads into the same hazardous waste container, label it explicitly as "Halogenated Nitroaniline Waste," and stage it for incineration [3].
References
West Liberty University. (2014). 4-Nitroaniline - Safety Data Sheet. Retrieved from[Link]
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-NITROANILINE. Retrieved from[Link]
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